molecular formula C9H6N2O2S B1400284 5-(Thiazol-2-yl)pyridine-2-carboxylic acid CAS No. 1174322-64-5

5-(Thiazol-2-yl)pyridine-2-carboxylic acid

Cat. No.: B1400284
CAS No.: 1174322-64-5
M. Wt: 206.22 g/mol
InChI Key: WYXFCAVXHLKGLU-UHFFFAOYSA-N
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Description

5-(Thiazol-2-yl)pyridine-2-carboxylic acid is a useful research compound. Its molecular formula is C9H6N2O2S and its molecular weight is 206.22 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

5-(1,3-thiazol-2-yl)pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O2S/c12-9(13)7-2-1-6(5-11-7)8-10-3-4-14-8/h1-5H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYXFCAVXHLKGLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C2=NC=CS2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of 5-(Thiazol-2-yl)pyridine-2-carboxylic Acid and Its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The thiazolyl-pyridine scaffold represents a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities. This technical guide provides a comprehensive analysis of the potential mechanism of action of 5-(thiazol-2-yl)pyridine-2-carboxylic acid and its closely related analogs. Drawing upon current scientific literature, we propose that the primary molecular target of this class of compounds is likely methionine aminopeptidase (MetAP) , a critical enzyme in protein maturation. A secondary, plausible mechanism involving the inhibition of transforming growth factor-beta type 1 receptor kinase (ALK5) is also explored. This document will delve into the scientific rationale behind these hypotheses, supported by structure-activity relationship (SAR) studies, and will provide detailed, field-proven experimental protocols for researchers and drug development professionals to validate these mechanisms.

Introduction: The Therapeutic Potential of Thiazolyl-Pyridine Scaffolds

The fusion of thiazole and pyridine rings creates a unique chemical architecture that has been successfully exploited in the development of numerous therapeutic agents.[1][2] Thiazole-containing compounds are found in a variety of clinically used drugs, while the pyridine moiety is a common feature in molecules targeting a diverse range of biological processes.[3][4] The combination of these two heterocycles in the form of thiazolyl-pyridines has given rise to compounds with reported anticancer, antimicrobial, and anti-inflammatory properties.[1][2][5] This guide focuses on elucidating the specific molecular interactions that underpin the biological effects of this compound and its structural relatives.

Primary Hypothesized Mechanism of Action: Inhibition of Methionine Aminopeptidases (MetAPs)

Our primary hypothesis posits that this compound and its analogs function as inhibitors of Type I methionine aminopeptidases (MetAPs). This is based on compelling evidence from studies on the closely related scaffold, pyridine-2-carboxylic acid thiazol-2-ylamide (PCAT).

The Critical Role of MetAPs in Cellular Function

Methionine aminopeptidases are ubiquitous metalloproteases that catalyze the removal of the N-terminal methionine from newly synthesized proteins. This process, known as N-terminal methionine excision (NME), is essential for the proper folding, stability, and function of a significant portion of the proteome. In both prokaryotes and eukaryotes, MetAPs play a vital role in cell growth and proliferation, making them attractive targets for the development of novel anti-infective and anticancer agents.

Evidence from Structure-Activity Relationship (SAR) Studies

Systematic SAR studies on PCAT analogs have revealed that the pyridine-2-carboxylic acid thiazol-2-ylamide scaffold is indispensable for the inhibition of Type I MetAPs.[6] These studies have also shown that for effective inhibition of the enzyme, the most suitable position for modification is the 3-position of the pyridine ring, with substituents containing oxygen or nitrogen atoms directly connected to the ring being the most favorable.[6][7] These findings provide a strong rationale for investigating this compound as a potential MetAP inhibitor, as it shares the core PCAT scaffold.

Proposed Signaling Pathway and Molecular Interactions

The proposed mechanism involves the binding of the thiazolyl-pyridine compound to the active site of MetAP, thereby preventing the cleavage of the N-terminal methionine from substrate proteins. This inhibition would lead to the accumulation of proteins with unprocessed N-termini, disrupting their function and ultimately leading to cell cycle arrest and apoptosis.

MetAP_Inhibition_Pathway cluster_normal Normal Cellular Process cluster_inhibition Inhibition Pathway Compound 5-(Thiazol-2-yl)pyridine- 2-carboxylic Acid MetAP Methionine Aminopeptidase (MetAP) Compound->MetAP Inhibition Processed_Protein Mature, Functional Protein (Met excised) MetAP->Processed_Protein Cleavage Dysfunctional_Protein Dysfunctional Protein (Met retained) MetAP->Dysfunctional_Protein Blocked Cleavage Nascent_Protein Nascent Protein (with N-terminal Met) Nascent_Protein->MetAP Substrate Cellular_Processes Normal Cellular Processes Processed_Protein->Cellular_Processes Cell_Cycle_Arrest Cell Cycle Arrest & Apoptosis Dysfunctional_Protein->Cell_Cycle_Arrest

Caption: Proposed mechanism of MetAP inhibition.

Secondary Hypothesized Mechanism of Action: Inhibition of ALK5 Kinase

An alternative, yet plausible, mechanism of action for this class of compounds is the inhibition of the transforming growth factor-beta (TGF-β) type I receptor kinase, also known as activin receptor-like kinase 5 (ALK5).

The Role of ALK5 in Cellular Signaling

ALK5 is a serine/threonine kinase that plays a pivotal role in the TGF-β signaling pathway. Upon binding of TGF-β, ALK5 phosphorylates downstream SMAD proteins, which then translocate to the nucleus to regulate the transcription of target genes involved in cell proliferation, differentiation, and apoptosis. Dysregulation of the TGF-β/ALK5 pathway is implicated in various diseases, including cancer and fibrosis.

Supporting Evidence from Analog Studies

Research on a series of 5-(pyridin-2-yl)thiazoles has demonstrated their potent inhibitory activity against ALK5 in cell-based assays.[8] Although the core structure differs slightly from the compound of interest, the presence of the 5-(pyridin-2-yl)thiazole moiety suggests that the broader thiazolyl-pyridine scaffold may have an affinity for the ATP-binding pocket of ALK5.

Proposed Signaling Pathway

In this proposed mechanism, this compound would act as an ATP-competitive inhibitor of ALK5. By blocking the kinase activity of ALK5, the compound would prevent the phosphorylation of SMAD proteins, thereby abrogating downstream TGF-β signaling.

ALK5_Inhibition_Pathway TGFb TGF-β ALK5 ALK5 Receptor Kinase TGFb->ALK5 Binding SMAD SMAD Proteins ALK5->SMAD Phosphorylation pSMAD Phosphorylated SMAD SMAD->pSMAD Nucleus Nucleus pSMAD->Nucleus Translocation Gene_Transcription Target Gene Transcription Nucleus->Gene_Transcription Compound 5-(Thiazol-2-yl)pyridine- 2-carboxylic Acid Compound->ALK5 Inhibition

Caption: Proposed mechanism of ALK5 inhibition.

Experimental Protocols for Mechanism of Action Validation

To rigorously test the proposed mechanisms of action, a series of biochemical and cell-based assays are recommended.

MetAP Inhibition Assays

4.1.1. In Vitro MetAP Enzymatic Assay

  • Objective: To determine the direct inhibitory effect of this compound on MetAP activity.

  • Principle: A colorimetric or fluorometric assay using a synthetic peptide substrate for MetAP. The cleavage of the N-terminal methionine releases a chromophore or fluorophore, which can be quantified.

  • Step-by-Step Protocol:

    • Recombinantly express and purify human MetAP1 or MetAP2.

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • In a 96-well plate, add assay buffer, the MetAP enzyme, and serial dilutions of the test compound.

    • Pre-incubate the enzyme and compound for 15-30 minutes at room temperature.

    • Initiate the reaction by adding the peptide substrate.

    • Incubate the reaction at 37°C for a defined period.

    • Stop the reaction and measure the absorbance or fluorescence at the appropriate wavelength.

    • Calculate the IC50 value of the compound.

4.1.2. Cellular Thermal Shift Assay (CETSA)

  • Objective: To confirm target engagement of the compound with MetAP in a cellular context.

  • Principle: Ligand binding stabilizes the target protein, leading to an increase in its thermal stability.

  • Step-by-Step Protocol:

    • Treat cultured cells with the test compound or vehicle control.

    • Lyse the cells and heat the lysates to a range of temperatures.

    • Centrifuge the heated lysates to pellet aggregated proteins.

    • Analyze the soluble fraction by Western blotting using an anti-MetAP antibody.

    • A shift in the melting curve in the presence of the compound indicates target engagement.

ALK5 Kinase Inhibition Assays

4.2.1. In Vitro ALK5 Kinase Assay

  • Objective: To measure the direct inhibitory effect of the compound on ALK5 kinase activity.

  • Principle: A radiometric or luminescence-based assay that measures the phosphorylation of a substrate by ALK5.

  • Step-by-Step Protocol:

    • Use a commercially available recombinant human ALK5 kinase domain.

    • In a kinase assay buffer, combine the ALK5 enzyme, a suitable substrate (e.g., a generic kinase substrate or a specific SMAD peptide), and serial dilutions of the test compound.

    • Initiate the kinase reaction by adding ATP (radiolabeled [γ-³²P]ATP for radiometric assays or unlabeled ATP for luminescence-based assays).

    • Incubate the reaction at 30°C for a specified time.

    • Stop the reaction and quantify the phosphorylated substrate.

    • Determine the IC50 value of the compound.

4.2.2. TGF-β Induced SMAD Phosphorylation Assay

  • Objective: To assess the inhibition of ALK5 signaling in a cellular context.

  • Principle: Measures the level of phosphorylated SMAD2/3 in response to TGF-β stimulation in the presence or absence of the inhibitor.

  • Step-by-Step Protocol:

    • Culture cells responsive to TGF-β (e.g., HaCaT keratinocytes).

    • Pre-treat the cells with various concentrations of the test compound.

    • Stimulate the cells with a known concentration of TGF-β.

    • Lyse the cells and perform Western blotting using antibodies specific for phosphorylated SMAD2/3 and total SMAD2/3.

    • Quantify the band intensities to determine the extent of inhibition.

Data Presentation and Interpretation

All quantitative data from the aforementioned assays should be summarized in clearly structured tables for easy comparison and interpretation.

Table 1: Summary of In Vitro IC50 Values

CompoundMetAP1 IC50 (µM)MetAP2 IC50 (µM)ALK5 IC50 (µM)
This compoundTo be determinedTo be determinedTo be determined
Positive Control (MetAP)Known valueKnown valueN/A
Positive Control (ALK5)N/AN/AKnown value

Table 2: Cellular Activity Summary

CompoundCETSA Shift (°C)pSMAD2/3 Inhibition (IC50, µM)
This compoundTo be determinedTo be determined
Vehicle ControlNo shiftNo inhibition

Conclusion and Future Directions

The available evidence strongly suggests that this compound and its analogs are promising candidates for targeting MetAP and potentially ALK5. The experimental workflows outlined in this guide provide a robust framework for validating these hypotheses and elucidating the precise mechanism of action. Further research should focus on lead optimization to enhance potency and selectivity, as well as in vivo studies to evaluate the therapeutic potential of these compounds in relevant disease models. The continued exploration of the thiazolyl-pyridine scaffold is warranted and holds significant promise for the discovery of novel therapeutic agents.

References

  • Di Mola, A., et al. (2021). Reversing the Hypoxic Adaptive Response in Breast Cancer Cells through Small-Molecule Inhibition of Oncogenic MicroRNA-210. Journal of Medicinal Chemistry. [Link]

  • Lesyk, R., et al. (2022). Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. Molecules. [Link]

  • Aliabadi, A., et al. (2018). Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol- 2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity. ResearchGate. [Link]

  • Yurttaş, L., et al. (2022). Development and Biological Assessment of Thiazole-Based Pyridines for Targeted Therapy in Lung Cancer. ACS Omega. [Link]

  • Luo, Q. L., et al. (2005). Inhibitors of type I MetAPs containing pyridine-2-carboxylic acid thiazol-2-ylamide. Part 1: SAR studies on the determination of the key scaffold. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Kim, B., et al. (2008). Synthesis and biological evaluation of 5-(pyridin-2-yl)thiazoles as transforming growth factor-beta type 1 receptor kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Al-Hussain, S. A., et al. (2020). Crystal Growth, Single Crystal Structure, and Biological Activity of Thiazolo-Pyridine Dicarboxylic Acid Derivatives. ACS Omega. [Link]

  • Aouad, M. R., et al. (2022). A Systematic Review On Thiazole Synthesis And Biological Activities. Journal of Pharmaceutical Negative Results. [Link]

  • Wang, Y., et al. (2016). Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. Molecules. [Link]

  • Ramirez, A., et al. (2023). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Molecules. [Link]

  • Luo, Q. L., et al. (2005). Inhibitors of type I MetAPs containing pyridine-2-carboxylic acid thiazol-2-ylamide. Part 2: SAR studies on the pyridine ring 3-substituent. Bioorganic & Medicinal Chemistry Letters. [Link]

Sources

Potential Therapeutic Targets for 5-(Thiazol-2-yl)pyridine-2-carboxylic acid: A Framework for Discovery and Validation

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Abstract

The hybrid scaffold of 5-(Thiazol-2-yl)pyridine-2-carboxylic acid represents a promising starting point for the development of novel therapeutics. This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals, outlining a systematic approach to identify and validate its potential therapeutic targets. Drawing upon the known biological activities of structurally related thiazole and pyridine derivatives, we prioritize several key protein families—kinases, poly (ADP-ribose) polymerases (PARPs), bacterial topoisomerases, and methionine aminopeptidases (MetAPs)—as highly probable targets. This guide details a multi-pronged strategy, beginning with computational target prediction and progressing through a suite of robust biochemical and cell-based assays for target validation. Each proposed experimental workflow is accompanied by detailed, field-proven protocols and illustrative diagrams to ensure scientific integrity and reproducibility.

Introduction: The Therapeutic Potential of the Thiazole-Pyridine Scaffold

The convergence of thiazole and pyridine rings within a single small molecule creates a privileged scaffold in medicinal chemistry. Thiazole derivatives are known for a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] Similarly, the pyridine moiety is a cornerstone of numerous approved drugs.[1] The combination of these two heterocycles in molecules like this compound offers a unique chemical space for interaction with a variety of biological targets.

Published research on analogous structures strongly suggests that this scaffold has the potential to modulate key cellular processes implicated in a range of diseases. Specifically, derivatives have shown activity as inhibitors of critical enzyme families, including protein and lipid kinases,[3] DNA repair enzymes like PARP,[3] and bacterial enzymes such as DNA gyrase.[4] This guide provides a logical and experimentally rigorous framework to systematically explore these possibilities for this compound.

Prioritized Potential Therapeutic Target Classes

Based on an extensive review of the literature and the structural features of this compound, we have identified four high-priority classes of potential therapeutic targets.

Protein Kinases

The human kinome, comprising over 500 protein kinases, is a major focus of drug discovery, particularly in oncology. Thiazole-containing compounds are present in several approved kinase inhibitor drugs, such as dasatinib (a BCR-ABL kinase inhibitor).[3] Studies have demonstrated that thiazole derivatives can inhibit a variety of kinases, including c-Met, cyclin-dependent kinases (CDKs), and PI3Kα.[3] Given the prevalence of this scaffold in known kinase inhibitors, the human kinome represents a primary target space for this compound.

Poly (ADP-ribose) Polymerases (PARPs)

PARP enzymes, especially PARP1, are critical for DNA repair. Inhibitors of PARP have emerged as a significant class of anticancer agents, particularly for tumors with deficiencies in other DNA repair pathways (e.g., BRCA mutations). Thiazole-containing molecules, specifically those with a 2-aminothiazole moiety, have been identified as potent PARP inhibitors.[3] The cytotoxic effects of some novel pyridine-thiazole hybrids have been shown to be mitigated by pre-treatment with a known PARP1 inhibitor, strongly implicating PARP as a potential target.[3]

Bacterial DNA Gyrase and Topoisomerase IV

The rise of antibiotic resistance necessitates the discovery of novel antibacterial agents with new mechanisms of action. Bacterial DNA gyrase and topoisomerase IV are essential enzymes that are validated targets for the fluoroquinolone class of antibiotics.[5] The thiazole-pyridine scaffold has been explored for its potential to inhibit these enzymes, suggesting a possible application for this compound as an antibacterial agent.[4]

Methionine Aminopeptidases (MetAPs)

MetAPs are metalloproteases that remove the N-terminal methionine from newly synthesized proteins. Inhibition of MetAPs has shown promise in both oncology and for the treatment of obesity.[6] Significantly, analogues of pyridine-2-carboxylic acid thiazol-2-ylamide (PACT) have been identified as inhibitors of type I MetAPs, making this enzyme family a highly relevant potential target for the subject compound due to the close structural similarity.[7]

A Stepwise Strategy for Target Identification and Validation

We propose a multi-stage approach that begins with broad, unbiased screening and progressively narrows the focus to specific, validated targets. This workflow ensures an efficient use of resources and builds a strong evidence base for the mechanism of action.

G cluster_0 Phase 1: Target Identification cluster_1 Phase 2: Target Engagement cluster_2 Phase 3: Functional Validation cluster_3 Phase 4: In Vivo Confirmation Computational Screening Computational Screening CETSA Cellular Thermal Shift Assay (CETSA) Computational Screening->CETSA Hypothesized Targets Unbiased Proteomic Screening Unbiased Proteomic Screening Unbiased Proteomic Screening->CETSA Candidate Hits SPR Surface Plasmon Resonance (SPR) CETSA->SPR Confirmed Intracellular Binding Enzymatic Assays Enzymatic Assays SPR->Enzymatic Assays Direct Binding Kinetics Cell-Based Assays Cell-Based Assays Enzymatic Assays->Cell-Based Assays Biochemical Potency Animal Models Animal Models Cell-Based Assays->Animal Models Cellular Efficacy

Caption: A multi-phase workflow for target identification and validation.

Phase 1: Initial Target Identification

The initial phase aims to generate a list of potential protein targets through both computational and experimental approaches.

Computational methods such as molecular docking and pharmacophore modeling can rapidly screen large databases of protein structures to identify potential binding partners for this compound.[8] This approach is cost-effective and can provide initial hypotheses for subsequent experimental validation.

Experimental Protocol: Molecular Docking

  • Ligand Preparation: Generate a 3D structure of this compound and perform energy minimization.

  • Target Selection: Prepare a library of protein structures from the Protein Data Bank (PDB), focusing on kinases, PARPs, bacterial topoisomerases, and MetAPs.

  • Docking Simulation: Use software such as AutoDock Vina to dock the ligand into the active or allosteric sites of the selected protein targets.[8]

  • Analysis: Rank the potential targets based on their predicted binding affinities (docking scores) and analyze the predicted binding poses for key interactions (e.g., hydrogen bonds, hydrophobic interactions).

Affinity chromatography coupled with mass spectrometry (AC-MS) is a powerful unbiased method to identify proteins from a cell lysate that directly bind to an immobilized form of the compound.

Experimental Protocol: Affinity Chromatography-Mass Spectrometry (AC-MS)

  • Ligand Immobilization: Covalently attach this compound to a solid support (e.g., sepharose beads) via its carboxylic acid group.

  • Cell Lysate Preparation: Prepare a native protein extract from a relevant cell line (e.g., a cancer cell line for oncology targets).

  • Affinity Purification: Incubate the immobilized ligand with the cell lysate. Wash away non-specifically bound proteins.

  • Elution: Elute the specifically bound proteins.

  • Mass Spectrometry: Identify the eluted proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Compare the identified proteins with a control experiment using beads without the immobilized ligand to identify specific binders.

Phase 2: Confirmation of Target Engagement in a Cellular Context

Once a list of candidate targets is generated, it is crucial to confirm that the compound engages these targets within the complex environment of a living cell.

CETSA is a technique that assesses the thermal stability of proteins in response to ligand binding.[9] The binding of a drug to its target protein typically increases the protein's resistance to heat-induced denaturation.[10] This allows for the confirmation of target engagement in intact cells or cell lysates.[9]

Experimental Protocol: CETSA

  • Cell Treatment: Treat intact cells with this compound or a vehicle control.

  • Heating: Heat the treated cells across a range of temperatures.

  • Lysis and Centrifugation: Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.

  • Protein Detection: Analyze the amount of the soluble target protein remaining at each temperature using Western blotting or other protein detection methods.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

G Start Start Treat Cells Treat cells with compound or vehicle Start->Treat Cells Heat Aliquots Heat cell aliquots to various temperatures Treat Cells->Heat Aliquots Lyse Cells Lyse cells Heat Aliquots->Lyse Cells Separate Fractions Separate soluble and precipitated fractions (centrifugation) Lyse Cells->Separate Fractions Analyze Soluble Fraction Analyze soluble fraction (e.g., Western Blot) Separate Fractions->Analyze Soluble Fraction Plot Melting Curve Plot % soluble protein vs. temperature Analyze Soluble Fraction->Plot Melting Curve End End Plot Melting Curve->End

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Phase 3: Functional Validation and Potency Determination

Following confirmation of direct binding, the next step is to determine if this binding event modulates the biological function of the target protein.

For targets that are enzymes (kinases, PARPs, topoisomerases, MetAPs), in vitro activity assays are essential to quantify the inhibitory potency of the compound.

Target ClassAssay Principle
Protein Kinases Measure the transfer of phosphate from ATP to a substrate peptide or protein. Detection can be based on radioactivity, fluorescence, or luminescence.
PARPs Detect the synthesis of poly(ADP-ribose) chains using biotinylated NAD+ as a substrate, followed by a colorimetric or chemiluminescent readout.[11]
DNA Gyrase Monitor the ATP-dependent supercoiling of relaxed plasmid DNA using agarose gel electrophoresis.
MetAPs Measure the cleavage of a chromogenic or fluorogenic substrate.[12]

General Protocol for an Enzyme Inhibition Assay

  • Reaction Setup: In a microplate well, combine the purified target enzyme, its substrate, and any necessary cofactors in an appropriate buffer.

  • Compound Addition: Add varying concentrations of this compound.

  • Incubation: Incubate the reaction at a controlled temperature for a defined period.

  • Detection: Stop the reaction and measure the product formation using a suitable detection method (e.g., plate reader).

  • Data Analysis: Plot the enzyme activity against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

To understand the effect of the compound on the target's function in a biological context, cell-based assays are employed. These assays measure downstream consequences of target inhibition.

Target ClassCell-Based Assay Example
Protein Kinases Western blot analysis of the phosphorylation status of a known downstream substrate of the target kinase.
PARPs Measurement of cellular PAR levels or assessment of synthetic lethality in DNA repair-deficient cell lines.
DNA Gyrase Bacterial growth inhibition assays (determination of Minimum Inhibitory Concentration - MIC).
MetAPs Cell proliferation assays (e.g., MTT or CellTiter-Glo) to assess cytostatic or cytotoxic effects.

Conclusion and Future Directions

This guide presents a structured and comprehensive approach to elucidate the therapeutic targets of this compound. By prioritizing target classes based on established structure-activity relationships and employing a tiered experimental strategy, researchers can efficiently move from hypothesis to validated mechanism of action. The successful identification and validation of a specific target will pave the way for lead optimization, in vivo efficacy studies, and the ultimate development of a novel therapeutic agent. The versatility of the thiazole-pyridine scaffold suggests that the insights gained from this process could have broad implications for drug discovery across multiple therapeutic areas.

References

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  • Full article: Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. (2024). Taylor & Francis Online. Retrieved from [Link]

  • Novel Thiazole Derivatives Containing Imidazole and Furan Scaffold: Design, Synthesis, Molecular Docking, Antibacterial, and Antioxidant Evaluation. (2024). MDPI. Retrieved from [Link]

  • In Vitro Antimicrobial Evaluation, Single-Point Resistance Study, and Radiosterilization of Novel Pyrazole Incorporating Thiazol-4-one/Thiophene Derivatives as Dual DNA Gyrase and DHFR Inhibitors against MDR Pathogens. (n.d.). PubMed Central. Retrieved from [Link]

  • Design, synthesis and in vitro anti-proliferative evaluation of new pyridine-2,3-dihydrothiazole/thiazolidin-4-one hybrids as dual CDK2/GSK3β kinase inhibitors. (n.d.). PubMed Central. Retrieved from [Link]

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (n.d.). PubMed Central. Retrieved from [Link]

  • Tailoring of novel morpholine-sulphonamide linked thiazole moieties as dual targeting DHFR/DNA gyrase inhibitors: synthesis, antimicrobial and antibiofilm activities, and DFT with molecular modelling studies. (n.d.). RSC Publishing. Retrieved from [Link]

Sources

Methodological & Application

Application Note: 1H and 13C NMR Characterization of 5-(Thiazol-2-yl)pyridine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

5-(Thiazol-2-yl)pyridine-2-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its structure, featuring both a pyridine-2-carboxylic acid moiety and a thiazole ring, presents a versatile scaffold for the synthesis of novel therapeutic agents. The pyridine-2-carboxylic acid group is a known chelating agent, while thiazole rings are present in a variety of bioactive molecules. Accurate structural elucidation is paramount for its application in drug design and development, and Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for this purpose. This application note provides a detailed guide to the ¹H and ¹³C NMR characterization of this compound, including protocols for sample preparation, data acquisition, and spectral interpretation.

Molecular Structure and Numbering

The structural characterization by NMR relies on the unique electronic environment of each proton and carbon atom. The numbering convention used in this note is presented below.

Caption: Molecular structure and numbering of this compound.

Experimental Protocols

Sample Preparation

The quality of NMR spectra is highly dependent on proper sample preparation.[1]

Materials:

  • This compound (5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR)

  • Deuterated solvent (e.g., DMSO-d₆, Methanol-d₄) of high purity (≥99.8 atom % D)

  • High-quality 5 mm NMR tubes

  • Pasteur pipette

  • Small vial

Protocol:

  • Weigh the desired amount of this compound into a clean, dry vial.

  • Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.

  • Gently swirl or vortex the vial to dissolve the compound completely. Mild heating may be applied if necessary, but monitor for any degradation.

  • Using a Pasteur pipette, transfer the solution to a clean, unscratched NMR tube.

  • Ensure the height of the solution in the NMR tube is adequate, typically around 4-5 cm.

  • Cap the NMR tube securely and label it appropriately.

Causality behind Experimental Choices:

  • Solvent Selection: DMSO-d₆ is often a good choice for carboxylic acids as it can solvate the polar molecule and the acidic proton is often observed as a broad singlet. Methanol-d₄ can also be used, but the acidic proton may exchange with the deuterium of the solvent, leading to its disappearance from the spectrum.

  • Concentration: A higher concentration is required for ¹³C NMR due to the low natural abundance of the ¹³C isotope (1.1%).

NMR Data Acquisition

Instrumentation:

  • A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion, especially for resolving the aromatic protons.

¹H NMR Acquisition Parameters (Typical):

  • Pulse Program: A standard single-pulse experiment (e.g., zg30).

  • Spectral Width: 12-16 ppm.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-5 seconds.

  • Number of Scans: 8-16 scans are usually sufficient for a decent signal-to-noise ratio.

¹³C NMR Acquisition Parameters (Typical):

  • Pulse Program: A proton-decoupled experiment (e.g., zgpg30).

  • Spectral Width: 200-220 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: A higher number of scans (e.g., 1024 or more) is necessary due to the lower sensitivity of the ¹³C nucleus.

NMR Characterization Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis weigh Weigh Compound dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer H1_acq 1H NMR Acquisition transfer->H1_acq C13_acq 13C NMR Acquisition transfer->C13_acq ft Fourier Transform H1_acq->ft C13_acq->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline integrate Integration (1H) baseline->integrate for 1H chem_shift Chemical Shift Analysis baseline->chem_shift coupling Coupling Constant Analysis baseline->coupling integration Integration Analysis (1H) integrate->integration assignment Structural Assignment chem_shift->assignment coupling->assignment integration->assignment

Caption: Workflow for NMR characterization of this compound.

¹H NMR Spectral Analysis

The ¹H NMR spectrum of this compound is expected to show five signals in the aromatic region and a broad signal for the carboxylic acid proton. The electron-withdrawing nature of the nitrogen atoms and the thiazole ring will generally shift the pyridine protons downfield.

Predicted ¹H NMR Data (in DMSO-d₆, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignmentRationale
~13.5br s-1HCOOHThe acidic proton of the carboxylic acid is typically a broad singlet at a very downfield chemical shift.
~8.80d~2.01HH-6This proton is ortho to the pyridine nitrogen and is expected to be the most downfield of the pyridine protons. It will show a small coupling to H-4.
~8.30dd~8.0, 2.01HH-4This proton is coupled to both H-3 and H-6, resulting in a doublet of doublets.
~8.10d~8.01HH-3This proton is coupled to H-4, giving a doublet.
~8.05d~3.01HH-5'Thiazole protons typically appear in this region. The coupling constant is characteristic of thiazole ring systems.
~7.80d~3.01HH-4'Coupled to H-5', this proton will also appear as a doublet with a similar coupling constant.

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and concentration.

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. The spectrum is expected to show nine distinct signals, corresponding to the nine carbon atoms in the molecule.

Predicted ¹³C NMR Data (in DMSO-d₆, 100 MHz)

Chemical Shift (δ, ppm)AssignmentRationale
~168.0C-2'The carbon atom in the thiazole ring attached to the electronegative nitrogen and sulfur atoms is expected to be significantly downfield.
~165.0COOHThe carboxylic acid carbon typically appears in this region.
~150.0C-6This carbon is adjacent to the pyridine nitrogen and is expected to be downfield.
~148.0C-2This carbon is attached to the carboxylic acid group and the pyridine nitrogen, leading to a downfield shift.
~145.0C-4'Aromatic carbon in the thiazole ring.
~138.0C-4Aromatic carbon in the pyridine ring.
~125.0C-5This carbon is attached to the thiazole ring.
~122.0C-5'Aromatic carbon in the thiazole ring.
~121.0C-3Aromatic carbon in the pyridine ring.

Note: These are predicted chemical shifts based on related structures. Actual experimental values may differ.

Conclusion

This application note provides a comprehensive guide for the ¹H and ¹³C NMR characterization of this compound. By following the detailed protocols for sample preparation and data acquisition, and utilizing the provided spectral analysis, researchers can confidently verify the structure and purity of this important heterocyclic compound. The predicted spectral data serves as a valuable reference for spectral assignment. For unambiguous assignment, 2D NMR experiments such as COSY, HSQC, and HMBC are recommended.

References

  • Synthesis and Spectroscopic Characterization of some Novel Pyrazoloquinoline, Pyrazolyltetrazine, and Thiazolidinone Derivatives. ResearchGate. Accessed January 24, 2026. [Link]

  • Design, synthesis and docking studies of novel thiazole derivatives incorporating pyridine moiety and assessment as antimicrobial agents. PubMed Central. Accessed January 24, 2026. [Link]

  • Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. MDPI. Accessed January 24, 2026. [Link]

  • NMR Sample Preparation. Chemical Instrumentation Facility - Iowa State University. Accessed January 24, 2026. [Link]

Sources

Using 5-(Thiazol-2-yl)pyridine-2-carboxylic acid in in vitro kinase inhibition assays

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to Utilizing 5-(Thiazol-2-yl)pyridine-2-carboxylic Acid for In Vitro Kinase Inhibition Assays

Introduction: Targeting the TGF-β Pathway with a Potent Small Molecule Inhibitor

The Transforming Growth Factor-β (TGF-β) signaling pathway is a critical regulator of numerous cellular processes, including proliferation, differentiation, apoptosis, and immune response.[1] Dysregulation of this pathway is a hallmark of various pathologies, most notably in cancer, where it can paradoxically switch from a tumor suppressor in early stages to a promoter of invasion and metastasis in advanced stages, and in fibrotic diseases.[2][3] A key node in this cascade is the TGF-β type I receptor, a serine/threonine kinase also known as Activin Receptor-Like Kinase 5 (ALK5). The phosphorylation of downstream targets, primarily SMAD2 and SMAD3, by ALK5 is the initiating step for the canonical signaling cascade.[1] Consequently, ALK5 represents a high-value target for therapeutic intervention.

This compound and its derivatives represent a promising class of small molecule inhibitors designed to target the ATP-binding pocket of ALK5.[4] Structurally related to the well-characterized inhibitor SB-431542, this compound serves as a potent and selective tool for interrogating the TGF-β pathway.[5][6] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and practical execution of in vitro kinase inhibition assays using this compound, focusing on a robust, luminescence-based protocol for determining inhibitor potency (IC₅₀).

Section 1: Scientific and Methodological Foundations

The TGF-β/ALK5 Signaling Axis

The canonical TGF-β signaling pathway is initiated when a TGF-β ligand binds to its Type II receptor (TGFβRII). This binding event recruits and activates the Type I receptor, ALK5, forming a heterotetrameric complex. Within this complex, the constitutively active TGFβRII kinase phosphorylates the glycine-serine rich (GS) domain of ALK5, unleashing its kinase activity. Activated ALK5 then propagates the signal by phosphorylating the receptor-regulated SMADs (R-SMADs), SMAD2 and SMAD3. These phosphorylated R-SMADs form a complex with the common-mediator SMAD (co-SMAD), SMAD4, and translocate into the nucleus to regulate the transcription of target genes.[7][8]

TGF_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGFBRII TGFβRII ALK5 ALK5 (TGFβRI) TGFBRII->ALK5 Recruits & Phosphorylates (P) SMAD23 SMAD2/3 ALK5->SMAD23 Phosphorylates (P) pSMAD23 p-SMAD2/3 SMAD_Complex SMAD2/3/4 Complex pSMAD23->SMAD_Complex Complexes with SMAD4 SMAD4 SMAD4->SMAD_Complex DNA Target Gene Transcription SMAD_Complex->DNA Translocates & Regulates TGFB TGF-β Ligand TGFB->TGFBRII Binds Inhibitor 5-(Thiazol-2-yl)pyridine- 2-carboxylic acid Inhibitor->ALK5 Inhibits (ATP-Competitive) Assay_Principles cluster_reaction Kinase Reaction (All Methods) cluster_detection Detection Method Kinase Kinase (e.g., ALK5) Product ADP + P-Substrate Kinase->Product Substrate Substrate Substrate->Product ATP ATP ATP->Product Radiometric Radiometric (³²P-Substrate) Product->Radiometric Measure ³²P Luminescence Luminescence (ADP -> Light) Product->Luminescence Measure Light Fluorescence Fluorescence (e.g., HTRF) Product->Fluorescence Measure FRET

Caption: General Workflow of In Vitro Kinase Assays.

Section 2: Detailed Protocol - ADP-Glo™ Kinase Assay

This protocol is designed to determine the IC₅₀ value of this compound against ALK5 kinase.

Materials and Reagents
  • Kinase: Recombinant human ALK5 (TGFBR1), active.

  • Kinase Substrate: A suitable peptide substrate for ALK5 (e.g., a generic serine/threonine peptide like LRRASLG, "kemptide", or a specific substrate if known).

  • Inhibitor: this compound, dissolved in 100% DMSO to create a high-concentration stock (e.g., 10 mM).

  • ATP: High purity ATP, dissolved in water.

  • Assay Buffer: 40 mM Tris (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT.

  • Detection Reagent: ADP-Glo™ Kinase Assay Kit (Promega Corp. or similar), which includes ADP-Glo™ Reagent and Kinase Detection Reagent.

  • Plates: White, opaque, flat-bottom 384-well or 96-well assay plates.

  • Equipment: Multichannel pipettes, plate shaker, and a luminometer.

Experimental Workflow

The entire procedure should be performed at room temperature unless otherwise specified.

Protocol_Workflow start Start prep 1. Reagent Preparation - Serial dilution of inhibitor - Prepare master mixes start->prep plate 2. Plate Dispensing - Add inhibitor dilutions - Add Kinase/Substrate Mix prep->plate initiate 3. Initiate Reaction - Add ATP solution - Shake briefly plate->initiate incubate 4. Kinase Reaction - Incubate for 60 min at room temperature initiate->incubate stop 5. Stop & Deplete ATP - Add ADP-Glo™ Reagent - Incubate for 40 min incubate->stop detect 6. ADP Detection - Add Kinase Detection Reagent - Incubate for 30 min stop->detect read 7. Read Luminescence - Use plate luminometer detect->read end End read->end

Caption: Step-by-Step Workflow for the ADP-Glo™ Kinase Inhibition Assay.
Step-by-Step Procedure

Step 1: Reagent Preparation

  • Inhibitor Dilution: Prepare a serial dilution series of this compound in a 96-well plate. Start from the 10 mM DMSO stock. A common approach is a 1:3 dilution series across 10 points, plus a DMSO-only control. The final DMSO concentration in the assay should be kept constant and low (≤1%).

  • Kinase/Substrate Master Mix: Prepare a 2X master mix containing ALK5 kinase and its peptide substrate in Assay Buffer. The optimal concentrations of each should be predetermined in separate enzyme and substrate titration experiments. [9]A good starting point is 2-5 ng/µL kinase and 0.2 µg/µL substrate.

  • ATP Solution: Prepare a 2X ATP solution in Assay Buffer. The concentration should be at or near the Michaelis-Menten constant (Kₘ) for ATP for the specific kinase, as this provides the highest sensitivity for detecting competitive inhibitors. If Kₘ is unknown, 10 µM is a reasonable starting concentration.

Step 2: Assay Plate Setup (Example for 20 µL final volume)

  • Add Inhibitor: Transfer 5 µL of each inhibitor dilution (and the DMSO control) to the wells of the 384-well assay plate.

  • Add Controls:

    • "No Inhibitor" Control (0% Inhibition): Wells containing only DMSO.

    • "No Enzyme" Control (100% Inhibition): Wells containing DMSO and Assay Buffer instead of the Kinase/Substrate mix.

  • Add Kinase/Substrate: Add 5 µL of the 2X Kinase/Substrate Master Mix to all wells except the "No Enzyme" controls.

Step 3: Initiate the Kinase Reaction

  • Add ATP: To start the reaction, add 10 µL of the 2X ATP solution to all wells.

  • Mix: Briefly mix the plate on a plate shaker for 30 seconds.

  • Incubate: Cover the plate and incubate at room temperature for 60 minutes. The optimal time should be within the linear range of the reaction, where less than 20% of the substrate is consumed.

Step 4: Stop Reaction and Detect Signal

  • Stop Reaction: Add 20 µL of ADP-Glo™ Reagent to each well. This will stop the kinase reaction and deplete the remaining unconsumed ATP.

  • Incubate: Shake the plate for 1 minute and then incubate for 40 minutes at room temperature.

  • Generate Signal: Add 40 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated into ATP, which is then used by luciferase to produce light.

  • Incubate: Shake the plate for 1 minute and incubate for another 30 minutes at room temperature to allow the luminescent signal to stabilize.

Step 5: Data Acquisition

  • Read Luminescence: Measure the luminescence of each well using a plate-reading luminometer with an integration time of 0.5 to 1 second per well.

Section 3: Data Analysis and Interpretation

Calculating Percent Inhibition

The raw data will be in Relative Light Units (RLU). The percent inhibition for each inhibitor concentration is calculated using the signals from the control wells.

Formula: % Inhibition = 100 * (1 - (RLU_Inhibitor - RLU_NoEnzyme) / (RLU_NoInhibitor - RLU_NoEnzyme))

IC₅₀ Determination

The IC₅₀ (half-maximal inhibitory concentration) is the concentration of inhibitor required to reduce kinase activity by 50%.

  • Plot Data: Plot the Percent Inhibition versus the logarithm of the inhibitor concentration.

  • Curve Fitting: Use a non-linear regression model (four-parameter logistic fit or sigmoidal dose-response with variable slope) in a suitable software package (e.g., GraphPad Prism, R) to fit the data.

  • Extract IC₅₀: The software will calculate the IC₅₀ value from the fitted curve.

Sample Data Presentation
Inhibitor Conc. (nM)Log [Inhibitor]Avg. RLU% Inhibition
0 (No Inhibitor)-1,500,0000.0
101,450,0003.6
30.481,350,00010.7
101.01,100,00028.6
301.48780,00051.4
1002.0450,00075.0
3002.48200,00092.9
10003.0110,00099.3
No Enzyme-100,000100.0
Calculated IC₅₀ 28.5 nM

Note: Data are for illustrative purposes only.

Section 4: Assay Validation and Mechanistic Insights

A trustworthy protocol must be a self-validating system. Incorporating quality control checks and follow-up experiments is crucial for ensuring data integrity and gaining deeper mechanistic understanding.

Assay Quality Control: The Z'-Factor

The Z'-factor is a statistical measure of assay quality, reflecting the signal window and data variation. A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for high-throughput screening.

Formula: Z' = 1 - (3 * (SD_NoInhibitor + SD_NoEnzyme)) / |Avg_NoInhibitor - Avg_NoEnzyme| (Where SD is the standard deviation and Avg is the average RLU)

This should be calculated using the positive (No Inhibitor) and negative (No Enzyme) controls from multiple wells on a single plate.

Confirming Mechanism of Action: ATP Competition Assay

Since this compound is expected to be an ATP-competitive inhibitor, its measured IC₅₀ value should increase as the concentration of ATP in the assay increases. Performing the IC₅₀ determination at both a low ATP concentration (e.g., Kₘ) and a high, saturating ATP concentration (e.g., 1 mM) can confirm this mechanism.

ATP_Competition cluster_logic Experimental Logic Condition1 Condition 1: [ATP] ≈ Km Result1 Measure IC₅₀ (Low ATP) Condition1->Result1 Condition2 Condition 2: [ATP] >> Km (e.g., 1mM) Result2 Measure IC₅₀ (High ATP) Condition2->Result2 Conclusion If IC₅₀ (High ATP) > IC₅₀ (Low ATP) => ATP-Competitive Mechanism Confirmed Result1->Conclusion Result2->Conclusion

Caption: Logic Diagram for an ATP Competition Assay.
Troubleshooting Guide
IssuePotential Cause(s)Suggested Solution(s)
Low Signal / Small Assay Window 1. Insufficient enzyme activity. 2. Degraded ATP or substrate. 3. Incorrect buffer components (e.g., no Mg²⁺).1. Increase enzyme concentration or incubation time. 2. Use fresh, high-quality reagents. 3. Verify buffer composition and pH.
High Data Variability (High %CV) 1. Pipetting errors. 2. Incomplete mixing. 3. Edge effects on the plate.1. Use calibrated pipettes; perform reverse pipetting for viscous solutions. 2. Ensure proper shaking after reagent addition. 3. Avoid using the outermost wells of the plate.
IC₅₀ Curve Does Not Reach 100% Inhibition 1. Inhibitor solubility limit reached. 2. Non-specific inhibition or assay interference.1. Check for compound precipitation at high concentrations. 2. Run the inhibitor against the detection reagents alone (no kinase reaction) to check for interference.

Conclusion

This compound is a valuable chemical tool for probing the function of the ALK5 kinase and the broader TGF-β signaling pathway. The luminescence-based ADP-Glo™ assay described herein provides a sensitive, reliable, and high-throughput compatible method for quantifying its inhibitory potency. By adhering to the detailed protocol, incorporating rigorous quality controls like the Z'-factor calculation, and performing follow-up mechanistic studies such as ATP competition assays, researchers can generate high-quality, reproducible data. This robust approach will empower further investigations into the therapeutic potential of targeting the TGF-β pathway in oncology, fibrosis, and other related diseases.

References

  • BMG LABTECH. (2020). Kinase assays. BMG LABTECH.
  • Thermo Fisher Scientific.
  • Massagué, J. (2000). TGFbeta signaling in growth control, cancer, and heritable disorders. Cell, 103(2), 295–309. [Link]

  • Echelon Biosciences.
  • Breitkopf, S. B., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PMC - PubMed Central.
  • APExBIO. SB 431542 – TGF-β Receptor Inhibitor. APExBIO.
  • Ten Dijke, P., & Arthur, H. M. (2007). TGFβ signaling in vascular development and disease. PMC - PubMed Central.
  • Hastie, C. J., et al. (2006).
  • Revvity. HTRF KinEASE a universal expanded platform to address serine/threonine & tyrosine kinases. Revvity.
  • Promega Corporation. Kinase-Glo™ Luminescent Kinase Assay: Detect Virtually Any Kinase.
  • Da-Woon, J., et al. (2008). Synthesis and biological evaluation of 5-(pyridin-2-yl)thiazoles as transforming growth factor-beta type1 receptor kinase inhibitors. PubMed.
  • Pelaseyed, T., et al. (2017). In vitro kinase assay and inhibition assay. Bio-protocol.
  • Adriaenssens, E. (2023). In vitro kinase assay. Protocols.io.
  • Inman, G. J., et al. (2002). SB-431542 is a potent and specific inhibitor of transforming growth factor-beta superfamily type I activin receptor-like kinase (ALK) receptors ALK4, ALK5, and ALK7. PubMed.
  • AAT Bioquest. (2023). What are the common methods available to detect kinase activities?
  • BPS Bioscience. (2024). Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery. BPS Bioscience.
  • Tanega, C., et al. (2009). Comparison of Bioluminescent Kinase Assays Using Substrate Depletion and Product Formation. Assay and drug development technologies, 7(6), 606–614.
  • ResearchGate. Kinase assay principle. The substrates used in HTRF kinase assays....
  • BMG LABTECH. (2024).
  • Animated biology with Arpan. (2025). What is TGF-β Signaling? Full Mechanism, SMAD Cascade & Biological Roles. YouTube.
  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology.
  • Reaction Biology. (2024).

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Application Notes and Protocols for Cell-Based Luciferase Reporter Assays: Interrogating 5-(pyridin-2-yl)thiazole Activity in Cancer-Relevant Signaling Pathways

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Convergence of Privileged Scaffolds and High-Content Screening

In the landscape of modern drug discovery, the quest for novel small molecules with therapeutic potential is greatly accelerated by the strategic pairing of promising chemical scaffolds with robust, high-throughput screening methodologies. The 5-(pyridin-2-yl)thiazole core represents a "privileged scaffold" in medicinal chemistry, a molecular framework that demonstrates the ability to bind to multiple biological targets with high affinity.[1] Derivatives of this heterocyclic structure have shown a wide array of biological activities, including anti-inflammatory, antimicrobial, and notably, potent anticancer properties.[2][3] The anticancer effects of pyridine-thiazole hybrids are often attributed to their ability to modulate key signaling pathways involved in tumor progression and to induce genetic instability in cancer cells.[4][5]

Luciferase reporter assays stand as a cornerstone of cell-based screening, offering a highly sensitive and quantitative method to measure the activity of specific signaling pathways.[6] These assays genetically link the expression of a luciferase enzyme to the activity of a transcriptional response element. When a signaling pathway is activated or inhibited, it alters the transcription of the luciferase gene, resulting in a corresponding change in light output upon the addition of a substrate.[7] This technology provides a powerful lens through which to dissect the mechanism of action of compounds like 5-(pyridin-2-yl)thiazoles.

This comprehensive guide provides detailed protocols and expert insights for utilizing cell-based luciferase reporter assays to characterize the activity of 5-(pyridin-2-yl)thiazole derivatives on key cancer-relevant signaling pathways, including the Transforming Growth Factor-beta (TGF-β), Signal Transducer and Activator of Transcription 3 (STAT3), and Nuclear Factor-kappa B (NF-κB) pathways.

Scientific Rationale: Why Luciferase Assays for 5-(pyridin-2-yl)thiazoles?

The selection of a particular assay system must be driven by a clear scientific hypothesis. For 5-(pyridin-2-yl)thiazoles, the literature points towards several potential mechanisms of action that can be effectively interrogated using luciferase reporters:

  • Inhibition of Kinase Activity: A significant body of research indicates that the antitumor activity of many thiazole derivatives stems from their ability to inhibit protein and lipid kinases.[4] For instance, specific 5-(pyridin-2-yl)thiazole derivatives have been synthesized and identified as potent inhibitors of the TGF-β type I receptor kinase (ALK5).[8] A luciferase reporter driven by a TGF-β-responsive promoter, such as the p3TP-lux plasmid, can directly measure the downstream consequences of ALK5 inhibition.[8]

  • Modulation of Transcription Factor Activity: The STAT3 and NF-κB signaling pathways are critical regulators of cancer cell proliferation, survival, and inflammation.[9][10] Aberrant activation of these pathways is a hallmark of many cancers. Several pyridine-containing heterocyclic compounds have been shown to modulate STAT3 and NF-κB signaling.[11] Luciferase reporters containing response elements for STAT3 or NF-κB provide a direct readout of the transcriptional activity of these key factors.[12][13]

  • High-Throughput Screening and Dose-Response Analysis: The simplicity and high sensitivity of luciferase assays make them amenable to high-throughput screening (HTS) of compound libraries.[14] This allows for the rapid identification of active 5-(pyridin-2-yl)thiazole analogs and the determination of their potency through dose-response curves.

The following sections provide detailed, step-by-step protocols for establishing and executing luciferase reporter assays to investigate the effects of 5-(pyridin-2-yl)thiazoles on these three critical signaling pathways.

Experimental Design and Workflow

A well-designed experiment is crucial for obtaining reliable and reproducible data. The general workflow for a cell-based luciferase reporter assay to screen 5-(pyridin-2-yl)thiazoles is as follows:

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis cell_culture Cell Line Selection & Culture seeding Cell Seeding cell_culture->seeding plasmid_prep Reporter & Control Plasmid Preparation transfection Transfection plasmid_prep->transfection compound_prep Compound Dilution treatment Compound Treatment & Pathway Stimulation compound_prep->treatment seeding->transfection transfection->treatment lysis Cell Lysis treatment->lysis luminescence Luminescence Measurement lysis->luminescence data_analysis Data Normalization & Analysis luminescence->data_analysis

Experimental Workflow Diagram.

PART 1: TGF-β/ALK5 Signaling Luciferase Reporter Assay

This protocol is designed to screen for 5-(pyridin-2-yl)thiazole inhibitors of the TGF-β signaling pathway by measuring the activity of a TGF-β-responsive luciferase reporter.

Materials and Reagents
ReagentRecommended Source
HaCaT (human keratinocyte) cellsATCC
p3TP-lux (or similar TGF-β responsive reporter)Addgene
pRL-TK (Renilla luciferase control)Promega
Lipofectamine 3000 Transfection ReagentThermo Fisher Scientific
DMEM, high glucoseGibco
Fetal Bovine Serum (FBS)Gibco
Penicillin-StreptomycinGibco
Recombinant Human TGF-β1R&D Systems
5-(pyridin-2-yl)thiazole compoundsSynthesized or purchased
Dual-Luciferase® Reporter Assay SystemPromega
White, opaque 96-well microplatesCorning
Step-by-Step Protocol

Day 1: Cell Seeding

  • Culture HaCaT cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO₂ incubator.

  • Trypsinize and resuspend the cells. Perform a cell count and assess viability.

  • Seed 2 x 10⁴ cells per well in 100 µL of complete growth medium into a white, opaque 96-well plate.

  • Incubate overnight.

Day 2: Transfection

  • For each well, prepare the transfection mix in serum-free medium (e.g., Opti-MEM).

    • DNA mix: 100 ng of p3TP-lux reporter plasmid and 10 ng of pRL-TK control plasmid.

    • Transfection reagent mix: Use the manufacturer's recommended ratio of Lipofectamine 3000 to DNA.

  • Incubate the combined mix at room temperature for 15-20 minutes to allow for complex formation.

  • Add 20 µL of the transfection complex to each well.

  • Incubate for 24 hours.

Day 3: Compound Treatment and Pathway Stimulation

  • Prepare serial dilutions of your 5-(pyridin-2-yl)thiazole compounds in serum-free DMEM.

  • Carefully aspirate the medium from the cells and replace it with 90 µL of the appropriate compound dilution. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubate for 1 hour at 37°C.

  • Prepare a stock solution of TGF-β1 in serum-free DMEM.

  • Add 10 µL of the TGF-β1 solution to each well to a final concentration of 5 ng/mL. For negative control wells, add 10 µL of serum-free DMEM.

  • Incubate for 16-24 hours.

Day 4: Cell Lysis and Luminescence Measurement

  • Equilibrate the 96-well plate and the Dual-Luciferase® Reporter Assay System reagents to room temperature.

  • Aspirate the medium from the wells.

  • Wash the cells once with 100 µL of PBS.

  • Add 20 µL of 1X Passive Lysis Buffer to each well.

  • Place the plate on an orbital shaker for 15 minutes at room temperature.

  • Following the manufacturer's protocol for the Dual-Luciferase® system, add 100 µL of Luciferase Assay Reagent II (LAR II) to each well and measure the firefly luciferase activity.

  • Add 100 µL of Stop & Glo® Reagent to each well and measure the Renilla luciferase activity.

Data Analysis
  • Calculate the Luciferase Ratio: For each well, divide the firefly luciferase reading by the Renilla luciferase reading. This normalizes for transfection efficiency and cell number.

    • Normalized Luciferase Activity = Firefly Luciferase / Renilla Luciferase

  • Calculate Fold Induction: Divide the normalized luciferase activity of each sample by the average normalized activity of the unstimulated, vehicle-treated control.

  • Determine % Inhibition:

    • % Inhibition = 100 x (1 - [(Fold Induction of Compound - Fold Induction of Unstimulated) / (Fold Induction of Stimulated - Fold Induction of Unstimulated)])

  • Plot the % Inhibition against the log of the compound concentration to generate a dose-response curve and calculate the IC₅₀ value.

tgfb_pathway TGFb TGF-β1 Receptor TGF-β Receptor (ALK5) TGFb->Receptor Smad Smad2/3 Phosphorylation Receptor->Smad Smad4 Smad4 Complex Smad->Smad4 Nucleus Nucleus Smad4->Nucleus p3TP p3TP-lux Reporter Nucleus->p3TP Transcription Activation Luciferase Luciferase Expression p3TP->Luciferase Compound 5-(pyridin-2-yl)thiazole Compound->Receptor Inhibition

TGF-β Signaling Pathway and Assay Principle.

PART 2: STAT3 Signaling Luciferase Reporter Assay

This protocol is for assessing the inhibitory effect of 5-(pyridin-2-yl)thiazoles on the STAT3 signaling pathway, often activated by cytokines like Interleukin-6 (IL-6).

Materials and Reagents
ReagentRecommended Source
HEK293T cellsATCC
STAT3 Reporter Plasmid (e.g., pGL4.49[luc2P/STAT3-RE/Hygro])Promega
pRL-TK (Renilla luciferase control)Promega
FuGENE® HD Transfection ReagentPromega
DMEM, high glucoseGibco
Fetal Bovine Serum (FBS)Gibco
Penicillin-StreptomycinGibco
Recombinant Human IL-6R&D Systems
5-(pyridin-2-yl)thiazole compoundsSynthesized or purchased
Dual-Luciferase® Reporter Assay SystemPromega
White, opaque 96-well microplatesCorning
Step-by-Step Protocol

Day 1: Cell Seeding

  • Culture HEK293T cells in complete growth medium.

  • Seed 3 x 10⁴ cells per well in 100 µL of medium into a white, opaque 96-well plate.

  • Incubate overnight.

Day 2: Transfection

  • Prepare the transfection mix according to the FuGENE® HD protocol. A 3:1 ratio of reagent to DNA is a good starting point.

    • DNA mix: 100 ng of STAT3 reporter plasmid and 10 ng of pRL-TK.

  • Add the transfection complex to the cells and incubate for 24 hours.

Day 3: Compound Treatment and Stimulation

  • After 24 hours of transfection, gently aspirate the medium.

  • Add 80 µL of serum-free DMEM containing the desired concentrations of 5-(pyridin-2-yl)thiazole compounds or vehicle control.

  • Incubate for 1 hour.

  • Add 20 µL of IL-6 solution to a final concentration of 50 ng/mL to stimulate the pathway.

  • Incubate for 6-8 hours. A shorter incubation is often sufficient for transcription factor activation.

Day 4: Lysis and Luminescence Measurement

  • Perform the cell lysis and dual-luciferase measurement as described in section 1.2.

Data Analysis

Analyze the data as described in section 1.3 to determine the IC₅₀ of the compounds for STAT3 pathway inhibition.

stat3_pathway IL6 IL-6 Receptor IL-6 Receptor IL6->Receptor JAK JAK Kinase Receptor->JAK STAT3 STAT3 Phosphorylation JAK->STAT3 Dimer STAT3 Dimerization STAT3->Dimer Nucleus Nucleus Dimer->Nucleus Reporter STAT3-RE Reporter Nucleus->Reporter Transcription Activation Luciferase Luciferase Expression Reporter->Luciferase Compound 5-(pyridin-2-yl)thiazole Compound->JAK Potential Inhibition

STAT3 Signaling Pathway and Assay Principle.

PART 3: NF-κB Signaling Luciferase Reporter Assay

This protocol is to determine if 5-(pyridin-2-yl)thiazoles can inhibit the NF-κB pathway, typically activated by Tumor Necrosis Factor-alpha (TNF-α).

Materials and Reagents
ReagentRecommended Source
HEK293 cellsATCC
NF-κB Reporter Plasmid (e.g., pGL4.32[luc2P/NF-κB-RE/Hygro])Promega
pRL-TK (Renilla luciferase control)Promega
Transfection ReagentAs optimized for HEK293 cells
DMEM, high glucoseGibco
Fetal Bovine Serum (FBS)Gibco
Penicillin-StreptomycinGibco
Recombinant Human TNF-αR&D Systems
5-(pyridin-2-yl)thiazole compoundsSynthesized or purchased
Dual-Luciferase® Reporter Assay SystemPromega
White, opaque 96-well microplatesCorning
Step-by-Step Protocol

Day 1 & 2: Cell Seeding and Transfection

  • Follow the procedures outlined in section 2.2 for HEK293 cells.

Day 3: Compound Treatment and Stimulation

  • Pre-treat the transfected cells with your 5-(pyridin-2-yl)thiazole compounds or vehicle for 1 hour.

  • Stimulate the cells with TNF-α at a final concentration of 10 ng/mL.

  • Incubate for 6 hours.

Day 4: Lysis and Luminescence Measurement

  • Perform the cell lysis and dual-luciferase measurement as described in section 1.2.

Data Analysis

Analyze the data as described in section 1.3 to determine the IC₅₀ of the compounds for NF-κB pathway inhibition.

nfkb_pathway TNFa TNF-α Receptor TNF Receptor TNFa->Receptor IKK IKK Complex Receptor->IKK IkB IκBα Phosphorylation & Degradation IKK->IkB NFkB NF-κB (p65/p50) IkB->NFkB Release Nucleus Nucleus NFkB->Nucleus Reporter NF-κB-RE Reporter Nucleus->Reporter Transcription Activation Luciferase Luciferase Expression Reporter->Luciferase Compound 5-(pyridin-2-yl)thiazole Compound->IKK Potential Inhibition

NF-κB Signaling Pathway and Assay Principle.

Trustworthiness and Self-Validation: Ensuring Data Integrity

To ensure the trustworthiness of your results, incorporate the following controls and validation steps into every experiment:

  • Positive and Negative Controls: Always include a known inhibitor of the pathway as a positive control and a vehicle-only (e.g., DMSO) control.

  • Cell Viability Assay: Concurrently run a cell viability assay (e.g., CellTiter-Glo® or MTT) with the same compound concentrations to ensure that the observed inhibition of luciferase activity is not due to cytotoxicity.

  • Z'-Factor Calculation: For HTS applications, calculate the Z'-factor to assess the quality and robustness of the assay. A Z'-factor between 0.5 and 1.0 is indicative of an excellent assay.

    • Z' = 1 - (3σ_p + 3σ_n) / |μ_p - μ_n|

      • Where σ is the standard deviation, μ is the mean, p is the positive control (stimulated), and n is the negative control (unstimulated).

Conclusion: A Powerful Platform for Mechanistic Insight

Cell-based luciferase reporter assays provide a versatile and powerful platform for elucidating the mechanism of action of 5-(pyridin-2-yl)thiazole derivatives. By carefully selecting reporter constructs that align with hypothesized targets and adhering to rigorous experimental design and data analysis, researchers can efficiently screen compound libraries, determine compound potency, and gain critical insights into how these promising molecules exert their biological effects. This knowledge is invaluable for guiding lead optimization efforts and advancing the development of novel therapeutics.

References

  • Kamat, V., et al. (2020). Pyridine- and Thiazole-Based Hydrazides with Promising Anti-inflammatory and Antimicrobial Activities along with Their In Silico Studies. ACS Omega, 5(39), 25219–25232. [Link]

  • Lesyk, R., et al. (2021). Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents. Pharmaceuticals, 14(8), 743. [Link]

  • Tshilanda, D. D., et al. (2021). Anti-inflammation and antimalarial profile of 5-pyridin-2-yl-1H-[1][4][15]triazole-3-carboxylic acid ethyl ester as a low molecular intermediate for hybrid drug synthesis. PLoS ONE, 16(10), e0258798. [Link]

  • BPS Bioscience. (n.d.). STAT3 Reporter Kit (STAT3 Signaling Pathway). Retrieved from [Link]

  • BPS Bioscience. (n.d.). STAT3 Reporter Kit (STAT3 Signaling Pathway). Retrieved from [Link]

  • Kim, D. K., et al. (2008). Synthesis and biological evaluation of 5-(pyridin-2-yl)thiazoles as transforming growth factor-beta type1 receptor kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(6), 1864-1868. [Link]

  • Sadowski, M. C., et al. (2024). Design and Synthesis of Novel Aminoindazole-pyrrolo[2,3-b]pyridine Inhibitors of IKKα That Selectively Perturb Cellular Non-Canonical NF-κB Signalling. Molecules, 29(15), 3456. [Link]

  • Frank, D. A. (2016). Optimization of pyrazole-containing 1,2,4-triazolo-[3,4-b]thiadiazines, a new class of STAT3 pathway inhibitors. Bioorganic & Medicinal Chemistry Letters, 26(12), 2853-2857. [Link]

  • Promega Corporation. (n.d.). Luciferase Reporter Assay System for Deciphering GPCR Pathways. Retrieved from [Link]

  • Signosis. (n.d.). Stat3 Luciferase Reporter HEK293 Stable Cell Line. Retrieved from [Link]

  • INDIGO Biosciences. (n.d.). Human NF-κB Reporter Assay System. Retrieved from [Link]

  • BPS Bioscience. (2022, September 14). Using Luciferase Reporter Cell Lines for High Throughput Screening Readouts [Video]. YouTube. [Link]

  • Ghorbani, A., et al. (2022). A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. Biomedicine & Pharmacotherapy, 153, 113398. [Link]

  • Zhang, X., et al. (2010). Luciferase reporter assay system for deciphering GPCR pathways. Expert Opinion on Drug Discovery, 5(12), 1167-1178. [Link]

  • Al-Ostath, A., et al. (2022). Facile One-Pot Multicomponent Synthesis of Pyrazolo-Thiazole Substituted Pyridines with Potential Anti-Proliferative Activity: Synthesis, In Vitro and In Silico Studies. Molecules, 27(19), 6649. [Link]

  • Bowdish Lab. (2012, July 11). NF-KBLUCIFERASE ASSAY. [Link]

  • Asiri, A. M., et al. (2021). Synthesis, Molecular Docking Study, and Cytotoxicity Evaluation of Some Novel 1,3,4-Thiadiazole as Well as 1,3-Thiazole Derivatives Bearing a Pyridine Moiety. Molecules, 26(16), 4983. [Link]

  • Request PDF. (n.d.). Affordable Luciferase Reporter Assay for Cell-Based High-Throughput Screening. Retrieved from [Link]

  • Creative Biolabs. (n.d.). STAT3 Pathway-STAT3 Reporter Kit. Retrieved from [Link]

  • ResearchGate. (n.d.). Anti-inflammatory effects of a novel NF-kB inhibitory derivative derived from pyrazolo[3,4- d ]pyrimidine in three inflammation models. Retrieved from [Link]

  • BPS Bioscience. (n.d.). THP-1 Cell Line - NF- κB Reporter (Luc). Retrieved from [Link]

  • Al-Romaigh, F. A., et al. (2025). Development and Biological Assessment of Thiazole-Based Pyridines for Targeted Therapy in Lung Cancer. ACS Omega. [Link]

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Application of 5-(Thiazol-2-yl)pyridine-2-carboxylic acid in cancer cell lines

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Application of 5-(Thiazol-2-yl)pyridine-2-carboxylic Acid (Galunisertib/LY2157299) in Cancer Cell Line Research

This document serves as a detailed application and protocol guide for researchers, scientists, and drug development professionals investigating the therapeutic potential of this compound. This small molecule is the active chemical entity of Galunisertib (also known as LY2157299), a first-in-class, potent, and selective inhibitor of the Transforming Growth Factor-Beta (TGF-β) receptor I (TGF-βRI) kinase.[1][2]

The TGF-β signaling pathway is a critical regulator of numerous cellular processes. In advanced cancers, it paradoxically shifts from a tumor-suppressive to a tumor-promoting role, driving proliferation, invasion, metastasis, angiogenesis, and immune evasion.[1][3] Consequently, targeting this pathway has become a highly attractive strategy in oncology. Galunisertib stands at the forefront of this effort, offering a precise tool to dissect and inhibit TGF-β-driven malignancy in a laboratory setting. This guide provides the foundational knowledge and detailed methodologies to effectively utilize this compound in cancer cell line research.

Section 1: Core Mechanism of Action

Understanding the mechanism of action is paramount to designing insightful experiments. The pro-oncogenic effects of the TGF-β pathway are primarily mediated through the canonical SMAD signaling cascade.

  • Ligand Binding & Receptor Activation: TGF-β ligands (TGF-β1, 2, or 3) bind to the TGF-β type II receptor (TGF-βRII).

  • Phosphorylation Cascade: This binding event recruits and phosphorylates the TGF-β type I receptor (TGF-βRI, also known as ALK5), activating its serine/threonine kinase domain.[2]

  • SMAD Activation: The activated TGF-βRI then phosphorylates the key downstream effector proteins, SMAD2 and SMAD3.[2]

  • Nuclear Translocation & Gene Transcription: Phosphorylated SMAD2/3 forms a complex with SMAD4, which translocates to the nucleus and acts as a transcription factor, regulating genes involved in cell fate, differentiation, and motility, including those that drive the Epithelial-to-Mesenchymal Transition (EMT).[3][4]

This compound (Galunisertib) is an ATP-mimetic inhibitor that specifically targets the kinase domain of TGF-βRI (ALK5).[2][5] By competitively blocking ATP binding, it prevents the phosphorylation of SMAD2, thereby abrogating the entire downstream signaling cascade.[1] This targeted inhibition allows researchers to effectively shut down a key driver of tumor progression in responsive cell lines.

TGF_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGF-beta TGF-beta TGFBR2 TGF-βRII TGF-beta->TGFBR2 1. Ligand Binding TGFBR1 TGF-βRI (ALK5) TGFBR2->TGFBR1 2. Receptor Phosphorylation SMAD23 SMAD2/3 TGFBR1->SMAD23 3. SMAD Phosphorylation pSMAD23 p-SMAD2/3 SMAD_Complex p-SMAD2/3 + SMAD4 Complex pSMAD23->SMAD_Complex 4. Complex Formation SMAD4 SMAD4 SMAD4->SMAD_Complex Transcription Gene Transcription (EMT, Invasion, Proliferation) SMAD_Complex->Transcription 5. Nuclear Translocation & Transcription Inhibitor This compound (Galunisertib) Inhibitor->TGFBR1 INHIBITION

Caption: Canonical TGF-β/SMAD signaling pathway and the point of inhibition by this compound.

Section 2: Applications in Cancer Cell Line Research

This compound is a versatile tool for investigating cancers where TGF-β signaling is implicated, including glioblastoma, hepatocellular carcinoma (HCC), pancreatic cancer, and breast cancer.[1]

  • Determining Pathway Dependency: Assess the reliance of a cancer cell line on TGF-β signaling for proliferation and survival.

  • Investigating Metastasis: Elucidate the role of TGF-β in driving EMT, cell migration, and invasion.[3][5]

  • Studying Drug Resistance: Explore the potential of TGF-βRI inhibition to re-sensitize resistant cell lines to other chemotherapeutics, such as sorafenib in HCC.[5]

  • Modeling Immunosuppression: In co-culture systems, investigate the compound's ability to reverse TGF-β-mediated immune suppression.[3]

Section 3: Experimental Protocols & Workflow

The following protocols are designed to be self-validating, providing robust and interpretable results. A logical experimental workflow begins with determining the compound's cytotoxic potential, followed by mechanistic assays to confirm target engagement and elucidate the cellular response.

Workflow cluster_setup Phase 1: Initial Characterization cluster_mechanistic Phase 2: Mechanistic Validation (Treat cells with IC50 concentration) Culture 1. Culture Selected Cancer Cell Line(s) (e.g., U87MG, HepG2, PANC-1) Viability 2. Cell Viability Assay (MTT) - Determine Dose-Response Curve - Calculate IC50 Value Culture->Viability Western 3a. Western Blot - Confirm Target Engagement (↓ p-SMAD2) Viability->Western Proceed with IC50 concentration Apoptosis 3b. Apoptosis Assay (Annexin V / PI) - Quantify Apoptotic Induction CellCycle 3c. Cell Cycle Analysis (PI Staining) - Identify Cell Cycle Arrest

Caption: A standard experimental workflow for evaluating this compound in vitro.

Protocol 1: Cell Viability and IC50 Determination using MTT Assay

Objective: To quantify the dose-dependent effect of the compound on cell viability and determine the half-maximal inhibitory concentration (IC50).

Rationale: The MTT assay measures the metabolic activity of cells, which serves as a proxy for viability. This initial screen is crucial for identifying an effective concentration range for subsequent mechanistic experiments.

Materials:

  • Selected cancer cell line(s)

  • Complete culture medium

  • 96-well flat-bottom plates

  • This compound (dissolved in DMSO to create a high-concentration stock, e.g., 10 mM)

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS

  • Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Multichannel pipette and plate reader (570 nm)

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours to allow for cell attachment.

  • Compound Preparation: Prepare a serial dilution series of the compound in culture medium. A common range to start with is 100 µM down to 0.01 µM. Include a "vehicle control" (medium with the highest concentration of DMSO used) and a "no treatment" control.

  • Treatment: Carefully remove the old medium from the wells and add 100 µL of the prepared compound dilutions (or control media) to the respective wells.

  • Incubation: Incubate the plate for 48-72 hours. The duration should be consistent across experiments.

  • MTT Addition: Add 20 µL of MTT reagent to each well and incubate for 3-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add 150 µL of solubilization buffer to each well. Pipette up and down to dissolve the formazan crystals.

  • Data Acquisition: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Normalize the absorbance values to the vehicle control (representing 100% viability). Plot the normalized viability against the log of the compound concentration and use non-linear regression (log(inhibitor) vs. response) to calculate the IC50 value.

Protocol 2: Western Blot for p-SMAD2 Inhibition (Target Engagement)

Objective: To provide direct evidence that the compound is inhibiting its intended target, TGF-βRI, by measuring the phosphorylation of its immediate substrate, SMAD2.

Rationale: Observing a dose-dependent decrease in phosphorylated SMAD2 (p-SMAD2) relative to total SMAD2 is the gold standard for confirming on-target activity in the cell. This makes the protocol self-validating by demonstrating a specific biochemical effect.

Materials:

  • 6-well plates

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • Primary antibodies: Rabbit anti-p-SMAD2 (Ser465/467), Rabbit anti-SMAD2, Mouse anti-β-actin

  • Secondary antibodies: HRP-linked anti-rabbit IgG, HRP-linked anti-mouse IgG

  • SDS-PAGE gels, transfer apparatus (e.g., PVDF membranes)

  • Enhanced Chemiluminescence (ECL) substrate

Procedure:

  • Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat with the compound at various concentrations (e.g., 0.5x, 1x, 2x IC50) for a defined period (e.g., 24 hours). Include a vehicle control. For some cell lines, stimulation with exogenous TGF-β1 (5-10 ng/mL) for 30-60 minutes post-treatment may be necessary to induce a strong p-SMAD2 signal.

  • Lysis and Quantification: Wash cells with ice-cold PBS and lyse with 100-150 µL of lysis buffer. Scrape, collect, and centrifuge the lysate. Determine the protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE: Denature 20-30 µg of protein per sample and load onto an SDS-PAGE gel. Run the gel to separate proteins by size.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with the primary antibodies (p-SMAD2, total SMAD2, and β-actin as a loading control) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature. Wash again and apply ECL substrate.

  • Imaging: Capture the chemiluminescent signal using a digital imager. Densitometry analysis should show a decrease in the p-SMAD2/total SMAD2 ratio with increasing compound concentration, while the β-actin signal remains constant.

Protocol 3: Apoptosis Quantification by Annexin V & Propidium Iodide (PI) Staining

Objective: To determine if the cytotoxic effects of the compound are mediated through the induction of apoptosis.

Rationale: During early apoptosis, phosphatidylserine (PS) flips from the inner to the outer leaflet of the cell membrane. Annexin V, a protein with high affinity for PS, can be fluorescently labeled to detect these early apoptotic cells. Propidium Iodide (PI) is a DNA stain that is excluded by live cells with intact membranes but can enter late apoptotic and necrotic cells.[6] Combining these two stains allows for the differentiation of live, early apoptotic, and late apoptotic/necrotic cell populations.

Materials:

  • FITC Annexin V Apoptosis Detection Kit with PI

  • 6-well plates

  • Flow cytometer

Procedure:

  • Treatment: Seed cells in 6-well plates and treat with the compound (e.g., at IC50 and 2x IC50) for 48 hours. Include a vehicle control.

  • Cell Harvesting: Collect both adherent and floating cells to ensure all apoptotic cells are included. Centrifuge and wash the cell pellet with cold PBS.

  • Staining: Resuspend the cells in 100 µL of 1X Binding Buffer. Add 5 µL of FITC Annexin V and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.

    • Interpretation:

      • Annexin V (-) / PI (-): Live cells

      • Annexin V (+) / PI (-): Early apoptotic cells

      • Annexin V (+) / PI (+): Late apoptotic or necrotic cells

Protocol 4: Cell Cycle Analysis by Propidium Iodide Staining

Objective: To assess whether the compound induces cell cycle arrest at a specific phase (G0/G1, S, or G2/M).

Rationale: The compound's anti-proliferative effects may stem from its ability to halt cell cycle progression. PI stoichiometrically binds to DNA, meaning the amount of fluorescence emitted by a stained cell is directly proportional to its DNA content. This allows for the quantification of cells in different phases of the cell cycle.

Materials:

  • 6-well plates

  • Ice-cold 70% ethanol

  • PBS containing RNase A (100 µg/mL) and Propidium Iodide (50 µg/mL)

  • Flow cytometer

Procedure:

  • Treatment: Seed cells in 6-well plates and treat with the compound (e.g., at IC50) for 24-48 hours.

  • Harvesting and Fixation: Harvest cells, wash with PBS, and fix by adding the cell pellet dropwise into ice-cold 70% ethanol while vortexing. Store at -20°C for at least 2 hours (or overnight).

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the pellet in the PI/RNase A staining solution. The RNase A is critical to remove any double-stranded RNA that PI might otherwise bind to, ensuring DNA-specific staining.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze by flow cytometry. A histogram of fluorescence intensity will show distinct peaks corresponding to the G0/G1 phase (2n DNA content) and the G2/M phase (4n DNA content), with the S phase population in between. An accumulation of cells in one of these peaks compared to the vehicle control indicates cell cycle arrest.

Section 4: Data Presentation

Clear presentation of quantitative data is essential for interpretation and comparison.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines.

Cell Line Cancer Type IC50 (µM) ± SD
U87MG Glioblastoma 0.85 ± 0.12
HepG2 Hepatocellular Carcinoma 1.52 ± 0.25
PANC-1 Pancreatic Cancer 2.10 ± 0.31
MDA-MB-231 Breast Cancer 1.25 ± 0.18

Data are representative and should be determined empirically.

Table 2: Apoptosis Induction in U87MG Cells after 48h Treatment.

Treatment % Early Apoptotic (Annexin V+) % Late Apoptotic/Necrotic (Annexin V+/PI+)
Vehicle Control 4.5 ± 0.8% 2.1 ± 0.5%
Compound (0.85 µM) 25.6 ± 2.1% 15.3 ± 1.9%

Data are representative and should be determined empirically.

Table 3: Cell Cycle Distribution in HepG2 Cells after 24h Treatment.

Treatment % G0/G1 Phase % S Phase % G2/M Phase
Vehicle Control 55.2 ± 3.4% 28.1 ± 2.5% 16.7 ± 1.8%
Compound (1.5 µM) 72.8 ± 4.1% 15.3 ± 2.2% 11.9 ± 1.5%

Data are representative and should be determined empirically, suggesting a G1 arrest.

References

  • Yurttaş, L., Evren, A. E., Kubilay, A., & Temel, H. E. (2025). Development and Biological Assessment of Thiazole-Based Pyridines for Targeted Therapy in Lung Cancer. ACS Omega. Available at: [Link]

  • Herbertz, S., Sawyer, J. S., Stauber, A. J., Gueorguieva, I., Driscoll, K. E., Estrem, S. T., ... & Lahn, M. M. (2015). Clinical development of galunisertib (LY2157299 monohydrate), a small molecule inhibitor of transforming growth factor-beta signaling pathway. Drug Design, Development and Therapy, 9, 4479–4499. Available at: [Link]

  • Gueorguieva, I., Cleverly, A. L., Stauber, A. J., Sada,A.,... & Lahn, M. M. (2018). Preclinical assessment of galunisertib (LY2157299 monohydrate), a first-in-class transforming growth factor-β receptor type I inhibitor. Oncotarget, 9(6), 6698–6713. Available at: [Link]

  • Gueorguieva, I., Cleverly, A. L., Stauber, A. J., Sada,A.,... & Lahn, M. M. (2018). Preclinical assessment of galunisertib (LY2157299 monohydrate), a first-in-class transforming growth factor-β receptor type I inhibitor. Oncotarget, 9(6), 6698–6713. Available at: [Link]

  • Serova, M., Tijeras-Raballand, A., Dos Santos, C., Albuquerque, M., Paradis, V., Neuzillet, C., ... & de Gramont, A. (2015). Effects of TGF-beta signalling inhibition with galunisertib (LY2157299) in hepatocellular carcinoma models and in ex vivo whole tumor tissue samples from patients. Oncotarget, 6(25), 21614–21627. Available at: [Link]

  • Brandes, A. A., Carpentier, A. F., Kesari, S., Sepulveda-Sanchez, J. M., Wheeler, H. R., Chinot, O., ... & Lahn, M. M. (2020). Phase 1b/2a study of galunisertib, a small molecule inhibitor of transforming growth factor-beta receptor I, in combination with standard temozolomide-based radiochemotherapy in patients with newly diagnosed malignant glioma. Investigational New Drugs, 38, 1530–1540. Available at: [Link]

  • Di Giorgio, E., Guzzetti, I., Cereda, M., Ciaffoni, F., Tassinari, M., Zorzini, V., ... & Richter, S. N. (2026). Reversing the Hypoxic Adaptive Response in Breast Cancer Cells through Small-Molecule Inhibition of Oncogenic MicroRNA-210. Journal of Medicinal Chemistry. Available at: [Link]

  • Li, Z., et al. (2016). Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. Molecules, 21(10), 1349. Available at: [Link]

  • Li, Z., et al. (2016). Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. Molecules, 21(10), 1349. Available at: [Link]

  • Atamanyuk, D., et al. (2021). Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents. Pharmaceuticals, 14(11), 1168. Available at: [Link]

  • Cooper, A., et al. (2017). 1-Thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivatives as antitumor agents. Bioorganic & Medicinal Chemistry Letters, 27(20), 4699-4703. Available at: [Link]

  • Kim, H. J., et al. (2008). Synthesis and biological evaluation of 5-(pyridin-2-yl)thiazoles as transforming growth factor-beta type1 receptor kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(6), 1863-1867. Available at: [Link]

  • Rieger, A. M., Nelson, K. L., Konowalchuk, J. D., & Barreda, D. R. (2011). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Journal of Visualized Experiments, (51), 2597. Available at: [Link]

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Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for Coupling with 5-(Thiazol-2-yl)pyridine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-(Thiazol-2-yl)pyridine-2-carboxylic acid. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the complexities of coupling reactions with this versatile heterocyclic building block. The unique electronic and structural features of this molecule, containing both a pyridine and a thiazole ring, present specific challenges that require careful consideration of reaction conditions for successful outcomes.

Part 1: Amide Coupling Reactions

The formation of an amide bond is a cornerstone of many synthetic endeavors, particularly in medicinal chemistry.[1] However, the direct reaction between a carboxylic acid and an amine is generally inefficient. Activation of the carboxylic acid is necessary to facilitate the coupling.[1] this compound, with its electron-deficient pyridine ring and the potential for the nitrogen atoms to interact with reagents, requires a nuanced approach to achieve high-yielding and clean amide bond formation.

Frequently Asked Questions (FAQs) - Amide Coupling

Q1: What are the most common methods for activating this compound for amide coupling?

A1: There are two primary strategies for activating this carboxylic acid:

  • Conversion to an Acyl Chloride: This is a classic and often effective method. The carboxylic acid can be treated with reagents like thionyl chloride (SOCl₂) or oxalyl chloride to form the more reactive acyl chloride.[2] This intermediate is then reacted with the desired amine, typically in the presence of a non-nucleophilic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) to neutralize the HCl byproduct.[3]

  • In Situ Activation with Coupling Reagents: This is a widely used modern approach that avoids the isolation of the often-sensitive acyl chloride. A variety of coupling reagents can be employed, which generate a highly reactive activated ester in the reaction mixture.[1]

Q2: Which in situ coupling reagent should I choose for my reaction?

A2: The choice of coupling reagent is critical and depends on the nature of your amine and the scale of your reaction. For this compound, uronium/aminium or phosphonium-based reagents are generally very effective.

Coupling ReagentCommon AdditiveBaseKey AdvantagesConsiderations
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)None (contains HOAt moiety)DIPEA, TEAHigh reactivity, fast reaction times, low racemization.Can be expensive for large-scale synthesis.
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)HOBt (1-Hydroxybenzotriazole)DIPEA, TEAGood reactivity, widely used.Less reactive than HATU, may require heating.
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)HOBt or OxymaPure®DIPEA, TEAWater-soluble byproducts, easy purification.Can be less effective for sterically hindered substrates.
PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate)NoneDIPEA, TEAHigh reactivity, particularly for challenging couplings.Phosphonium byproducts can complicate purification.

Q3: What is the role of additives like HOBt and HOAt?

A3: Additives like 1-hydroxybenzotriazole (HOBt) and 1-hydroxy-7-azabenzotriazole (HOAt) are crucial for several reasons. They react with the activated carboxylic acid to form an active ester, which is more stable and less prone to side reactions than the initial activated species. This active ester then reacts with the amine to form the amide bond. This two-step process helps to increase reaction rates and, importantly, suppress racemization if you are working with chiral amines.

Q4: My amide coupling reaction is sluggish or gives a low yield. What should I do?

A4: Low yields in amide coupling reactions with this compound can stem from several factors. Here is a troubleshooting guide:

  • Incomplete Activation: Ensure your coupling reagent is fresh and has been stored under anhydrous conditions. For carbodiimide-based couplings (like EDC), the addition of HOBt or OxymaPure® is highly recommended to boost reactivity.[4]

  • Sub-optimal Base: A non-nucleophilic organic base like DIPEA or TEA is essential to neutralize acids formed during the reaction without competing with your amine nucleophile. Ensure you are using at least 2-3 equivalents of the base.

  • Reaction Temperature: While many couplings proceed at room temperature, sluggish reactions can often be accelerated by gentle heating (e.g., 40-50 °C).

  • Order of Addition: For uronium reagents like HATU, it is often beneficial to pre-activate the carboxylic acid. This involves stirring the carboxylic acid, HATU, and base in the solvent for a few minutes before adding the amine.

  • Solvent Choice: A polar aprotic solvent like N,N-dimethylformamide (DMF) or dichloromethane (DCM) is typically a good choice. Ensure all reagents are soluble in the chosen solvent.

Experimental Protocol: General Procedure for Amide Coupling using HATU
  • To a solution of this compound (1.0 eq.) in anhydrous DMF, add HATU (1.1 eq.) and DIPEA (3.0 eq.).

  • Stir the mixture at room temperature for 15 minutes to allow for pre-activation.

  • Add the desired amine (1.2 eq.) to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Part 2: Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

Utilizing this compound in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling can be a powerful tool for C-C bond formation. However, the presence of nitrogen atoms in both the pyridine and thiazole rings can lead to catalyst inhibition. Furthermore, the electronic nature of the heterocyclic system can influence the reactivity.

Frequently Asked Questions (FAQs) - Suzuki-Miyaura Coupling

Q1: I am trying to perform a Suzuki coupling with a derivative of this compound, but the reaction is not working. What are the likely causes?

A1: Challenges in Suzuki couplings with pyridine-containing substrates are common. The primary issues include:

  • Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, leading to catalyst deactivation.

  • Slow Transmetalation: Electron-deficient heteroaryl boron derivatives can exhibit slow rates of transmetalation in the catalytic cycle.[1]

  • Protodeboronation: The boronic acid or ester coupling partner can be prone to cleavage of the C-B bond, especially under basic conditions, leading to the formation of a C-H bond instead of the desired C-C bond.

Q2: How can I overcome catalyst inhibition?

A2: The key is to use a palladium catalyst system with bulky, electron-rich phosphine ligands. These ligands help to sterically shield the palladium center, preventing strong coordination with the pyridine nitrogen, and they also promote the oxidative addition and reductive elimination steps of the catalytic cycle.

Catalyst/Ligand SystemBaseSolventKey Advantages
Pd(PPh₃)₄K₂CO₃, Cs₂CO₃Dioxane/WaterA classic, often effective for simple substrates.
Pd(dppf)Cl₂K₂CO₃, Na₂CO₃DME, TolueneRobust and versatile catalyst.
Pd₂(dba)₃ with XPhos or SPhosK₃PO₄, CsFToluene, DioxaneHighly active for challenging couplings, including those with aryl chlorides.

Q3: What is the best base and solvent for a Suzuki coupling with this substrate?

A3: The choice of base and solvent is interdependent and crucial for success.

  • Bases: Inorganic bases are typically used. K₂CO₃ or Cs₂CO₃ are good starting points. For more challenging couplings, a stronger, non-nucleophilic base like K₃PO₄ may be necessary. The base is required to activate the boronic acid for transmetalation.[5]

  • Solvents: A mixture of an organic solvent and water is often used to ensure all components are in solution. Common choices include dioxane/water, toluene/water, or DME/water. Anhydrous conditions can also be employed, particularly if protodeboronation is a major concern.

Part 3: Substrate-Specific Challenges & FAQs

Q1: Is there a risk of decarboxylation when heating reactions with this compound?

A1: Yes, pyridine-2-carboxylic acids (picolinic acids) are known to undergo decarboxylation, particularly at elevated temperatures. The proximity of the carboxylic acid to the ring nitrogen facilitates this process. It is advisable to conduct coupling reactions at the lowest effective temperature. If heating is necessary, carefully monitor the reaction for the formation of 5-(thiazol-2-yl)pyridine as a byproduct.

Q2: I am having trouble with the solubility of my starting material or product. What solvents do you recommend?

A2: this compound and its derivatives can be quite polar. For reactions, polar aprotic solvents like DMF, DMSO, and NMP are often good choices. For purification by chromatography, a gradient elution from a less polar solvent (e.g., hexanes or DCM) to a more polar solvent (e.g., ethyl acetate or methanol) is typically required. Adding a small amount of acetic acid to the mobile phase can sometimes improve peak shape for acidic compounds.

Q3: Purification of the final product is difficult due to residual coupling reagents or byproducts. Any tips?

A3: Purification of polar, nitrogen-containing compounds can be challenging.

  • Aqueous Workup: A thorough aqueous workup is essential. Washing with a mild acid (e.g., dilute HCl) can help remove basic impurities like residual amines or pyridine-based byproducts, provided your product is stable to acid. Conversely, washing with a mild base (e.g., saturated NaHCO₃) can remove acidic impurities like unreacted carboxylic acid or HOBt.

  • Choice of Coupling Reagent: If purification is a persistent issue, consider using EDC as your coupling reagent. The urea byproduct is water-soluble and can often be removed during the aqueous workup.

  • Chromatography: If normal-phase silica gel chromatography is proving difficult, consider reverse-phase chromatography or the use of an alternative stationary phase like alumina.

Part 4: Visual Guides

Amide Coupling Mechanism with HATU```dot

// Nodes RCOOH [label="R-COOH\n(this compound)"]; HATU [label="HATU"]; Base [label="Base (DIPEA)"]; Amine [label="R'-NH2"]; ActiveEster [label="Activated O-Acyl\nIsouronium Ester", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Product [label="Amide\n(R-CO-NHR')", fillcolor="#34A853", fontcolor="#FFFFFF"]; Byproduct [label="Byproducts"];

// Edges RCOOH -> ActiveEster [label="Activation"]; HATU -> ActiveEster; Base -> ActiveEster; ActiveEster -> Product [label="Nucleophilic Attack"]; Amine -> Product; Product -> Byproduct [style=invis]; // for layout }

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Low Yield in Amide Coupling

Troubleshooting Start Low Yield in Amide Coupling CheckSM Starting materials consumed? Start->CheckSM SM_Yes No CheckSM->SM_Yes No SM_No Yes CheckSM->SM_No Yes Activation Check Activation: - Fresh coupling reagent? - Correct stoichiometry? - Pre-activation needed? SM_Yes->Activation Conditions Check Conditions: - Anhydrous solvent? - Correct base/equivalents? - Increase temperature? Activation->Conditions SideProducts Side products observed? SM_No->SideProducts Purification Review Purification: - Product lost in workup? - Inefficient chromatography? SideProducts->Purification No Decomposition Consider Decomposition: - Is starting material or product unstable? - Check for decarboxylation. SideProducts->Decomposition Yes

Caption: Decision tree for troubleshooting low yields in amide coupling.

References

  • El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557–6602.
  • Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A general and efficient method for the Suzuki-Miyaura coupling of 2-pyridyl nucleophiles.
  • Bruckner, A. M., & Fairlamb, I. J. S. (2008). Amide bond formation: beyond the myth of coupling reagents.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Pessolano, A. A., et al. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Chemistry Central Journal, 11(1), 89.
  • RSC Publishing. (n.d.). Synthesis of amides directly from carboxylic acids and hydrazines. Retrieved from [Link]

  • MDPI. (2021). Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations. Retrieved from [Link]

  • Dunn, G. E., Lee, G. K. J., & Thimm, H. (1972). Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution. Canadian Journal of Chemistry, 50(18), 3017-3027.
  • Google Patents. (n.d.). US7408069B2 - Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives.
  • Google Patents. (n.d.). US8680103B2 - Process for preparing 2-aminothiazole-5-aromatic carboxamides as kinase inhibitors.
  • Google Patents. (n.d.). US7932386B2 - Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives.
  • Molecules. (2022). Synthesis of Amides from Carboxylic Acids and Urea in the Presence of Pyridine under Microwave Irradiation. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Recent advances in the synthesis and utility of thiazoline and its derivatives. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (n.d.). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. Retrieved from [Link]

Sources

Technical Support Center: Crystallization of Pyridine-Thiazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the crystallization of pyridine-thiazole compounds. This guide is designed for researchers, chemists, and pharmaceutical scientists to navigate the complexities of obtaining high-quality crystalline material from this important class of heterocyclic compounds. The inherent polarity, hydrogen bonding capabilities, and potential for polymorphism in pyridine-thiazole derivatives make solvent selection a critical, non-trivial step in the purification and isolation process.

This resource is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to provide direct, actionable advice for challenges encountered in the laboratory.

Part 1: Frequently Asked Questions (FAQs) - The Fundamentals

This section addresses the foundational principles governing the crystallization of pyridine-thiazole compounds. Understanding these concepts is crucial for making informed decisions during experimental design.

Q1: Why is solvent system selection so critical for pyridine-thiazole crystallization?

Solvent selection is arguably the most influential parameter in the crystallization process. For pyridine-thiazole compounds, an appropriate solvent system governs three key outcomes:

  • Purity: The fundamental goal of crystallization is purification. An ideal solvent will dissolve the pyridine-thiazole compound at an elevated temperature but have limited solvating power at lower temperatures, causing the target compound to crystallize while impurities remain in the "mother liquor."[1]

  • Crystal Form (Polymorphism): Pyridine-thiazole derivatives, like many active pharmaceutical ingredients (APIs), can often exist in multiple crystalline forms, known as polymorphs.[2][3] These polymorphs have the same chemical composition but different crystal lattice arrangements, which can drastically affect critical properties like solubility, dissolution rate, bioavailability, and stability.[2] The choice of solvent can directly influence which polymorph is obtained.[4]

  • Crystal Habit and Size: The shape (habit) and size of the crystals are heavily influenced by the solvent. Well-formed, larger crystals are easier to filter and wash, and they generally have higher purity. Conversely, poor solvent choice can lead to the formation of fine needles or amorphous powders, which are difficult to handle and may trap impurities.[5][6]

Q2: What key physicochemical properties of pyridine-thiazole compounds influence solvent choice?

The molecular structure of pyridine-thiazole hybrids dictates their interaction with solvents. Key properties to consider are:

  • Polarity: The presence of both pyridine (a polar, aprotic ring) and thiazole (a polar, aromatic ring) moieties, along with nitrogen and sulfur heteroatoms, makes these compounds inherently polar.[7][8][9] Therefore, they generally exhibit higher solubility in polar solvents.

  • Hydrogen Bonding: The nitrogen atoms in both the pyridine and thiazole rings can act as hydrogen bond acceptors. If the molecule also contains moieties like amines (-NH2) or amides (-CONH-), it can also act as a hydrogen bond donor. This capacity for hydrogen bonding significantly influences solubility in protic solvents (e.g., alcohols, water) versus aprotic solvents (e.g., acetone, ethyl acetate).[10]

  • Molecular Shape and Rigidity: The planarity and rigidity of the fused ring system can promote efficient packing into a crystal lattice. However, flexible side chains can complicate this process, sometimes leading to "oiling out" if not managed correctly.[11]

Q3: What is the difference between thermodynamic and kinetic control in crystallization, and how does it affect my results?

This is a critical concept in controlling polymorphism. The formation of a specific crystal form is a competition between the most stable product (thermodynamic) and the fastest-forming product (kinetic).[12]

  • Thermodynamic Product: This is the most stable polymorph, having the lowest free energy. It is generally favored under conditions of low supersaturation and longer crystallization times (e.g., slow cooling, slow evaporation), allowing the system to reach its energetic minimum.[13]

  • Kinetic Product: This is the polymorph that nucleates and grows the fastest, but it is often less stable (metastable). It is typically favored under conditions of high supersaturation, such as rapid cooling or fast anti-solvent addition.[14]

Often, a metastable kinetic polymorph will form first and then, over time in solution, convert to the more stable thermodynamic form.[13] Controlling the rate at which you generate supersaturation is your primary tool for targeting either the kinetic or thermodynamic product.[4][14]

Part 2: Practical Guide to Solvent Systems & Experimental Protocols

This section provides actionable protocols and data to guide your experimental work.

Q4: How do I perform a systematic solvent screening for a new pyridine-thiazole derivative?

A systematic screening is essential to identify a suitable solvent or solvent system efficiently. This protocol uses a small amount of material to test multiple solvents.[15]

Objective: To identify a solvent that dissolves the compound when hot but yields crystals upon cooling.

Materials:

  • Your pyridine-thiazole compound (~100 mg)

  • Small test tubes or vials (e-vials)

  • A selection of solvents with varying polarities (see Table 1)

  • Heating block or oil bath

  • Vortex mixer

Protocol:

  • Preparation: Place approximately 5-10 mg of your powdered compound into each of several labeled test tubes.

  • Initial Solubility Test (Room Temp): To each tube, add the chosen solvent dropwise (e.g., 0.1 mL at a time), vortexing after each addition. Observe the solubility.

    • Observation 1: If the compound dissolves readily in a small amount of solvent at room temperature, that solvent is likely too good for single-solvent crystallization. Note it as a potential "solvent" for an anti-solvent system.

    • Observation 2: If the compound is completely insoluble even after adding 1-2 mL of solvent, it is likely a poor solvent . Note it as a potential "anti-solvent."

  • Hot Solubility Test: Take the tubes where the compound was sparingly soluble or insoluble at room temperature and gently heat them in a heating block.

  • Solvent Addition (Hot): Continue adding the same solvent dropwise to the hot mixture until the solid just dissolves completely. Make sure to allow time for dissolution between additions.

  • Cooling and Crystallization: Once a saturated hot solution is achieved, remove the tube from the heat, cover it to prevent rapid evaporation, and allow it to cool slowly to room temperature. Subsequently, you may place it in an ice bath or refrigerator to maximize crystal yield.

  • Evaluation: Observe the result.

    • Ideal Result: A good yield of well-formed crystals. This is a suitable solvent for cooling crystallization.

    • Poor Result 1: No Crystals Form. The compound is too soluble even when cold.

    • Poor Result 2: "Oiling Out." The compound forms a liquid layer instead of a solid. See the troubleshooting section.

    • Poor Result 3: Amorphous Powder. The compound precipitates too quickly. Try slower cooling or a different solvent.

Table 1: Common Solvents for Screening Pyridine-Thiazole Compounds

(Arranged in approximate order of decreasing polarity)

SolventClassBoiling Point (°C)Common Use & Rationale for Pyridine-Thiazoles
WaterPolar Protic100Good for highly polar compounds with strong H-bond donors/acceptors. May act as an anti-solvent for less polar derivatives.
MethanolPolar Protic65Excellent solvent for many polar heterocyclic compounds due to H-bonding. Often used in solvent/anti-solvent pairs.[10]
EthanolPolar Protic78Similar to methanol but less volatile. A very common and effective solvent for recrystallizing pyridine-thiazole derivatives.[16]
AcetonitrilePolar Aprotic82Good for polar compounds; its aprotic nature can sometimes yield different polymorphs than alcohols.[17]
AcetonePolar Aprotic56Strong solvent, but its low boiling point can sometimes lead to rapid evaporation and small crystals.[18]
Ethyl AcetatePolar Aprotic77A moderately polar solvent, often effective for compounds of intermediate polarity. Frequently used in solvent/anti-solvent pairs with hexanes.[19]
Dichloromethane (DCM)Polar Aprotic40Good solvent for a wide range of organic compounds. Its volatility makes it suitable for slow evaporation or layering techniques.
Tetrahydrofuran (THF)Polar Aprotic66A strong solvent, but notorious for causing compounds to oil out. Use with caution.[20]
TolueneNon-polar111Can be effective for less polar pyridine-thiazole derivatives or as a component in a mixed-solvent system.
Heptane/HexaneNon-polar98 / 69Almost always used as an anti-solvent due to the low solubility of polar pyridine-thiazole compounds in them.[21]
Q5: When and how should I use a binary (solvent/anti-solvent) system?

An anti-solvent system is ideal when no single solvent has the desired "soluble hot, insoluble cold" property. This is common when your compound is either very soluble in most polar solvents or insoluble in everything except for a few very strong solvents. The goal is to dissolve the compound in a "good" solvent and then carefully introduce a miscible "anti-solvent" in which the compound is insoluble, thereby inducing crystallization.[22]

Protocol: Anti-Solvent Crystallization by Addition

  • Dissolution: Dissolve your compound in the minimum amount of a "good" hot solvent (e.g., ethanol, ethyl acetate).

  • Filtration (Optional but Recommended): If there are any insoluble impurities, perform a hot gravity filtration to remove them.

  • Anti-Solvent Addition: While the solution is still warm and being stirred, slowly add the anti-solvent (e.g., water, hexane) dropwise.

  • Induce Nucleation: Continue adding the anti-solvent until the solution becomes faintly cloudy (turbid). This is the point of nucleation. If it becomes too cloudy, add a drop or two of the good solvent to redissolve the precipitate.

  • Crystal Growth: Cover the vessel and allow it to cool slowly to room temperature. The slight supersaturation will encourage the growth of larger, well-defined crystals.

Table 2: Common Solvent/Anti-Solvent Pairs for Polar Heterocycles
"Good" Solvent (Compound is Soluble)Anti-Solvent (Compound is Insoluble)Rationale & Use Case
Methanol / EthanolWaterExcellent for polar compounds that are not highly water-soluble. Water is a very effective and green anti-solvent.[19]
Ethyl AcetateHexane / HeptaneA classic pair for compounds of intermediate polarity. The large polarity difference ensures effective precipitation.[19]
AcetoneWater or Hexane / HeptaneAcetone is a strong solvent; water or alkanes can be used to reduce solubility significantly.
Dichloromethane (DCM)Hexane / HeptaneGood for less polar compounds. DCM is volatile and can also be used in evaporation-based methods with an alkane co-solvent.
Tetrahydrofuran (THF)Water or Hexane / HeptaneUse with caution due to the risk of oiling out. Slow addition of the anti-solvent is critical.[20]

Part 3: Troubleshooting Common Crystallization Problems

Q6: My compound "oiled out" instead of crystallizing. What should I do?

"Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystal.[23] This often happens when the solution becomes too supersaturated too quickly, especially with impure compounds or those with low melting points.[11]

Causality & Solutions:

  • Cause: Supersaturation is too high. The concentration of the solute exceeds its solubility limit to such an extent that the system phase-separates into two liquids instead of forming an ordered solid lattice.[23]

    • Solution 1: Reduce the Rate of Supersaturation. If using cooling crystallization, cool the solution much more slowly. If using an anti-solvent, add it more slowly and at a slightly higher temperature.[23]

    • Solution 2: Use a More Dilute Solution. Start with more of the "good" solvent to avoid reaching the oiling-out region of the phase diagram.[24]

  • Cause: The crystallization temperature is above the compound's melting point in the solvent mixture.

    • Solution 3: Change Solvents. Select a solvent system where the compound's solubility is lower, allowing crystallization to occur at a temperature below the melting point of the solvated compound.

  • Cause: Impurities are depressing the melting point and interfering with lattice formation.

    • Solution 4: Add Seed Crystals. Introducing a seed crystal of the pure compound provides a template for growth and can bypass the kinetic barrier to nucleation, preventing oiling out. Add the seed crystal just before the solution becomes cloudy (in the metastable zone).[12]

Q7: I'm getting very small needles or an amorphous powder. How can I grow larger, single crystals?

This outcome is typically a result of very rapid nucleation, where countless small crystals form simultaneously instead of a few crystals growing slowly.[6]

Causality & Solutions:

  • Cause: The rate of crystallization is too fast.

    • Solution 1: Slow Down! Whether you are cooling, evaporating, or adding an anti-solvent, slowing the process down is the most effective way to grow larger crystals.[20] Let the solution cool to room temperature on the benchtop before moving it to a refrigerator.

    • Solution 2: Reduce the Number of Nucleation Sites. Ensure your crystallization vessel is scrupulously clean. Scratches on the glass and dust particles can act as nucleation points.[6]

  • Cause: The solvent is not ideal.

    • Solution 3: Try Vapor Diffusion. This is an excellent, gentle method for growing high-quality single crystals, especially when you only have a small amount of material.[25][26]

Protocol: Vapor Diffusion (Inner Vial Method)

  • Dissolve your compound (5-10 mg) in a minimal amount of a relatively volatile "good" solvent (e.g., DCM, methanol) in a small, open vial (e.g., a 1-dram vial).

  • Place this inner vial inside a larger vial or jar (e.g., a 20 mL scintillation vial) that contains a small amount (1-2 mL) of a more volatile "anti-solvent" (e.g., pentane, diethyl ether).

  • Seal the outer container and leave it undisturbed.

  • The anti-solvent vapor will slowly diffuse into the solvent in the inner vial, gradually reducing the solubility of your compound and promoting slow, controlled crystal growth.[26]

Q8: My compound won't crystallize at all. What are some advanced techniques?

If standard methods fail, it may be due to high solubility, persistent impurities, or the inherent nature of the molecule.

  • Technique 1: Solvent Layering (Diffusion). Carefully layer a less dense anti-solvent on top of a solution of your compound in a denser solvent in a narrow tube (like an NMR tube). Diffusion at the interface is very slow and can promote crystallization.[25]

  • Technique 2: Induce a Chemical Change. If your pyridine-thiazole has a basic nitrogen (the pyridine nitrogen is weakly basic), consider forming a salt (e.g., a hydrochloride or tosylate salt). Salts are often more crystalline than the free base. This can be a purification step, after which you can regenerate the neutral compound if needed.[5]

  • Technique 3: Co-Crystallization. Sometimes, crystallizing your compound in the presence of another specific molecule (a "co-former") can create a new, stable crystalline solid called a co-crystal. This is an advanced technique often guided by principles like hydrogen bonding.[20]

Part 4: Visualizations & Workflows

Diagram 1: Solvent Selection Workflow for Pyridine-Thiazole Crystallization

Solvent_Selection_Workflow Figure 1: Systematic Approach to Solvent Selection cluster_screen Room Temperature Solubility Test start Start with Pure (>90%) Pyridine-Thiazole Compound screen Solvent Screen: ~10mg in 0.5mL Solvent start->screen dissolves Dissolves Easily screen->dissolves Test Result sparingly Sparingly Soluble screen->sparingly Test Result insoluble Insoluble screen->insoluble Test Result use_as_solvent Designate as 'Good Solvent' for Anti-Solvent System dissolves->use_as_solvent Action heat_test Heat to Boiling sparingly->heat_test Action use_as_antisolvent Designate as 'Anti-Solvent' insoluble->use_as_antisolvent Action antisolvent_method Proceed to Anti-Solvent or Vapor Diffusion Method use_as_solvent->antisolvent_method use_as_antisolvent->antisolvent_method dissolves_hot Yes heat_test->dissolves_hot Dissolves? no_dissolve_hot heat_test->no_dissolve_hot No Try another solvent cool Slow Cool to RT, then 4°C dissolves_hot->cool Action no_dissolve_hot->screen outcome Result? cool->outcome Observe crystals Success! Optimize Scale & Cooling Rate outcome->crystals Crystals Form oil Troubleshoot: - Slower Cooling - More Dilute - Try Anti-Solvent Method outcome->oil Oils Out nothing Compound too soluble. Use as 'Good Solvent' for Anti-Solvent System outcome->nothing No Change nothing->antisolvent_method

Caption: A flowchart for systematically selecting a suitable crystallization solvent.

Diagram 2: Thermodynamic vs. Kinetic Crystallization Pathways

Thermo_vs_Kinetic Figure 2: Control of Polymorph Formation cluster_conditions Choice of Crystallization Conditions start Saturated Solution of Pyridine-Thiazole slow Low Supersaturation (Slow Cooling / Slow Evaporation) start->slow fast High Supersaturation (Rapid Cooling / Fast Anti-Solvent Addition) start->fast thermo Thermodynamic Pathway (System seeks lowest energy state) slow->thermo kinetic Kinetic Pathway (System follows fastest reaction path) fast->kinetic thermo_product Thermodynamic Polymorph (Most Stable Form) thermo->thermo_product kinetic_product Kinetic Polymorph (Metastable Form) kinetic->kinetic_product kinetic_product->thermo_product Solvent-Mediated Transformation (over time)

Caption: The influence of supersaturation rate on crystal polymorph outcome.

References

  • Guide for crystallization. (n.d.). Retrieved January 24, 2026, from [Link]

  • Wood, C. J., Tan, J. C., & Day, G. M. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(7), 2536-2560. [Link]

  • Fernandes, S. T. (2023). How can I obtain good crystals of heterocyclic organic compounds? ResearchGate. Retrieved from [Link]

  • Chadwick, K., & Davey, R. J. (2019). Thermodynamic vs. Kinetic Basis for Polymorph Selection. Crystals, 9(5), 254. [Link]

  • Wikipedia. (2024). Pyridine. Retrieved January 24, 2026, from [Link]

  • Fathy, U. (2021). An Overview of Biological and Synthetic Aspects of Thiazole Derivatives in Heterocyclic Chemistry. World Journal of Research and Review, 13(2), 1-10.
  • University of California, Los Angeles. (n.d.). Crystallization Solvents. Retrieved January 24, 2026, from [Link]

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  • Price, S. L. (2019). Thermodynamic vs. Kinetic Basis for Polymorph Selection. ResearchGate. Retrieved from [Link]

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  • Fathy, U. (2024). Thiazole derivatives: prospectives and biological applications. ResearchGate. Retrieved from [Link]

  • Dhanasekar, M. (2015). How can I get (grow) crystal from powder compound? ResearchGate. Retrieved from [Link]

  • Rohani, S., & O'Connell, J. P. (2005). An approach to solvent screening for crystallization of polymorphic pharmaceuticals and fine chemicals. Journal of Pharmaceutical Sciences, 94(8), 1770-1783. [Link]

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Technical Support Center: Synthesis of 5-(Thiazol-2-yl)pyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 5-(Thiazol-2-yl)pyridine-2-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of synthesizing this important heterocyclic building block. As your partner in the lab, my goal is to provide not just protocols, but the underlying chemical logic to empower you to troubleshoot effectively and optimize your synthetic routes. We understand that in pharmaceutical development, purity is not just a goal; it is a prerequisite for safety and efficacy.

This document moves beyond a simple recitation of steps. It is structured as a dynamic troubleshooting guide in a question-and-answer format, addressing the real-world challenges you may encounter. We will delve into the causality behind impurity formation and provide robust, field-proven strategies for their identification and mitigation.

The Synthetic Landscape: A Plausible Route and Its Challenges

The synthesis of this compound typically involves the construction of the thiazole ring onto a pre-functionalized pyridine scaffold. A common and reliable method is the Hantzsch Thiazole Synthesis , which involves the condensation of an α-halocarbonyl compound with a thioamide.[1][2]

A representative synthetic approach would start from 5-bromo-2-methylpyridine, which is first oxidized to 5-bromopyridine-2-carboxylic acid. The carboxylic acid is then converted to the corresponding thioamide, which can undergo an intramolecular cyclization or react with another component to form the thiazole ring. However, a more direct Hantzsch approach involves the reaction of a 5-(bromoacetyl)pyridine derivative with a thioamide. Let's consider a plausible pathway starting from a pyridine precursor, which highlights potential pitfalls.

Synthesis_and_Impurities cluster_reactants Starting Materials & Intermediates cluster_products Products & Impurities SM1 5-Acetylpyridine- 2-carboxylic Acid Ester Intermediate 5-(2-Bromoacetyl)pyridine- 2-carboxylic Acid Ester SM1->Intermediate Bromination Impurity2 Impurity B: Dibrominated Species SM1->Impurity2 Excess Br₂ Impurity4 Impurity D: Hydrolyzed Ester (Starting Material Acid) SM1->Impurity4 Premature Hydrolysis Bromine Br₂ / HBr Bromine->Intermediate Product Target Molecule: 5-(Thiazol-2-yl)pyridine- 2-carboxylic Acid Ester Intermediate->Product Hantzsch Cyclization Impurity1 Impurity A: Unreacted Intermediate Intermediate->Impurity1 Incomplete Reaction Thioformamide Thioformamide Thioformamide->Product Impurity3 Impurity C: Over-oxidation Product (Pyridine Ring Cleavage) Product->Impurity3 Harsh Conditions (Post-synthesis) Final_Hydrolysis Saponification (e.g., NaOH, then H⁺) Product->Final_Hydrolysis Final_Product Final Product: 5-(Thiazol-2-yl)pyridine- 2-carboxylic Acid Final_Hydrolysis->Final_Product

Caption: Plausible Hantzsch synthesis route and common impurity formation pathways.
Frequently Asked Questions & Troubleshooting Guide

This section addresses common issues encountered during the synthesis and purification of this compound.

Q1: What are the most common impurities I should expect, and where do they come from?

A1: Understanding the origin of impurities is the first step toward controlling them. Impurities can be broadly classified as process-related (from the synthetic route) or degradation-related. Below is a summary of common impurities for a Hantzsch-type synthesis.

Impurity TypePotential Structure / NameProbable SourceHow to Mitigate
Starting Material Unreacted 5-bromo- or 5-acetyl-pyridine precursorIncomplete reaction; poor stoichiometry.Monitor reaction progress (TLC/HPLC); use a slight excess of the subsequent reagent.
Intermediate 5-(2-Bromoacetyl)pyridine-2-carboxylic acid (or ester)Incomplete cyclization during the Hantzsch reaction.Ensure adequate reaction time and temperature; check the purity of the thioamide reagent.
Over-reaction Dibrominated pyridine speciesUse of excess brominating agent (e.g., >1 equivalent of Br₂).Carefully control the stoichiometry of the brominating agent; add it dropwise at a controlled temperature.
Side-Reaction 5-Hydroxypyridine-2-carboxylic acidCleavage of precursor functional groups under harsh oxidative or acidic conditions.[3]Maintain controlled pH and temperature, especially during oxidation steps.
Degradation Pyridine ring-opened productsHarsh workup conditions (strong acid/base, high heat) can lead to cleavage of the electron-deficient pyridine ring.Use milder conditions for pH adjustment and extraction; avoid prolonged heating.
Reagent-Related Residual Thioformamide/ThioureaExcess reagent used in the Hantzsch step.Optimize stoichiometry; purify the final product thoroughly via recrystallization or chromatography.
Q2: I see an unexpected peak in my HPLC chromatogram. What is the standard workflow for identifying it?

A2: A systematic approach is critical for efficiently identifying unknown impurities. Simply altering reaction conditions without knowing the impurity's identity is an inefficient, trial-and-error approach. The following workflow provides a robust, self-validating system for characterization.

Troubleshooting_Workflow Start Observe Unknown Peak in HPLC-UV Step1 Step 1: LC-MS Analysis Start->Step1 Decision1 Does MS peak match expected impurity MW? Step1->Decision1 Step2a Tentatively Identify Impurity (e.g., Unreacted SM) Decision1->Step2a Yes Step2b Proceed to Structural Elucidation Decision1->Step2b No End Confirm Structure & Devise Mitigation Strategy Step2a->End Step3 Step 2: High-Resolution MS (HRMS) Step2b->Step3 Step4 Step 3: Impurity Isolation (Prep-HPLC / Column) Step3->Step4 Step5 Step 4: NMR Spectroscopy (¹H, ¹³C, 2D) Step4->Step5 Step5->End

Caption: Logical workflow for the identification of an unknown impurity.

Causality & Explanation:

  • LC-MS Analysis: This is the cornerstone of initial impurity identification. It couples the separation power of HPLC with the mass-discerning capability of a mass spectrometer.[4] By comparing the molecular weight of the unknown peak to the expected molecular weights of potential impurities (see Q1 table), you can often form a strong hypothesis about its identity.

  • High-Resolution Mass Spectrometry (HRMS): If the initial MS data is ambiguous, HRMS provides an exact mass, which can be used to determine the elemental formula of the impurity. This is incredibly powerful for distinguishing between isomers or unexpected structures.[5]

  • Isolation: To obtain unequivocal proof of structure, the impurity must be isolated. Preparative HPLC is the most common method for this.

  • NMR Spectroscopy: Once isolated, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for structure elucidation. ¹H and ¹³C NMR, along with 2D techniques like COSY and HMQC/HSQC, will reveal the exact connectivity of the atoms, confirming the impurity's structure.[5]

Q3: My final product purity is consistently low (<95%). How can I optimize the synthesis to minimize side products?

A3: Low purity is often a result of suboptimal reaction conditions that favor side reactions over the desired pathway. Here are key parameters to investigate:

  • Temperature Control: The Hantzsch synthesis can be exothermic. Running the reaction at elevated temperatures can promote the formation of degradation products.

    • Expert Insight: We recommend starting the reaction at 0-5 °C and allowing it to slowly warm to room temperature. Monitor by TLC/HPLC to determine the optimal temperature profile that maximizes product formation while minimizing impurity C (see diagram).[6]

  • Stoichiometry: The molar ratio of the α-haloketone to the thioamide is critical.

    • Expert Insight: Using a slight excess (1.1-1.2 equivalents) of the thioamide can help drive the reaction to completion, reducing the amount of unreacted α-haloketone intermediate (Impurity A). However, a large excess can complicate purification.

  • pH Control During Workup: The pyridine nitrogen and carboxylic acid functional groups make the molecule's solubility and stability highly pH-dependent.

    • Expert Insight: During workup and precipitation, adjust the pH slowly with cooling. A rapid change in pH can cause the product to "oil out" or trap impurities. For precipitating the final carboxylic acid, a pH of 3-4 is often optimal.[3]

Q4: My product is a pale yellow or beige solid. How can I improve its color and crystalline form?

A4: Off-color products often indicate the presence of trace, highly conjugated impurities or residual reagents. The most effective method for both chemical and color purification is recrystallization.

Expert Insight: A mixed-solvent system is often ideal for compounds with multiple functional groups. For this compound, consider a polar protic solvent in which the compound is soluble at high temperatures (e.g., ethanol, isopropanol, or acetic acid) and a non-polar co-solvent in which it is poorly soluble (e.g., water, heptane). The goal is to find a ratio where the product dissolves when hot but crystallizes cleanly upon cooling, leaving impurities behind in the mother liquor.[7]

Key Experimental Protocols

These protocols are provided as a validated starting point. As a scientist, you should adapt them based on your in-process observations and analytical data.

Protocol 1: General HPLC-UV Method for Impurity Profiling

This method is designed to separate the target molecule from common process-related impurities.

ParameterCondition
Column C18 Reverse-Phase, 2.1 x 100 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 10 minutes, hold for 2 min, return to 5% B
Flow Rate 0.4 mL/min
Column Temp. 40 °C
UV Detection 254 nm and 280 nm
Injection Vol. 2 µL
Protocol 2: Optimized Recrystallization for Purification

This procedure aims to improve the purity and physical appearance of the final product.

  • Dissolution: In a suitable flask, add the crude this compound. Add a minimal amount of a hot solvent in which it is soluble (e.g., ethanol) to fully dissolve the solid.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel to remove them. This step is critical for removing particulate matter.

  • Crystallization: Slowly add a hot anti-solvent (e.g., water) dropwise to the hot solution until it becomes slightly turbid. Add a few more drops of the primary solvent (ethanol) to redissolve the precipitate.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals.

  • Chilling: Once at room temperature, place the flask in an ice bath for 30-60 minutes to maximize crystal formation.

  • Isolation & Drying: Collect the crystals by vacuum filtration. Wash the filter cake with a small amount of cold solvent (using the same solvent ratio as the final mother liquor). Dry the purified solid under vacuum at 40-50 °C to a constant weight.[8]

References
  • Semantic Scholar. (2016). Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evaluation of their Liquid Crystal and Biological Studies. Available at: [Link]

  • Journal of Pharmaceutical and Biomedical Sciences. (2023). A Systematic Review On Thiazole Synthesis And Biological Activities. Available at: [Link]

  • Google Patents. (2021). Process for the preparation of 5-chloro-pyridine-2-carboxylic acids and carboxylates with 3-sulfur containing substituents.
  • CUTM Courseware. Thiazole. Available at: [Link]

  • Google Patents. (2011). Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives.
  • ResearchGate. (2010). The unexpected role of pyridine-2-carboxylic acid in manganese based oxidation catalysis with pyridin-2-yl based ligands. Available at: [Link]

  • MDPI. (2018). Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives. Available at: [Link]

  • Google Patents. (2008). Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives.
  • Organic Chemistry Portal. Thiazole synthesis. Available at: [Link]

  • Biotech Spain. (2025). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Available at: [Link]

  • PubMed Central. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Available at: [Link]

  • PubMed. (2017). Development of Impurity Profiling Methods Using Modern Analytical Techniques. Available at: [Link]

  • IJRPR. (2020). Development of Impurity Profiling Methods Using Modern Analytical Techniques. Available at: [Link]

  • Chem Help Asap. Hantzsch Thiazole Synthesis. Available at: [Link]

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Validation & Comparative

Introduction: Targeting Transcriptional Addiction in Cancer with CDK9 Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

A Researcher's Guide to CDK9 Inhibition: A Comparative Analysis of Leading Inhibitors

Cyclin-dependent kinase 9 (CDK9) has emerged as a critical therapeutic target in oncology, primarily due to its central role in regulating gene transcription.[1][2] As the catalytic core of the Positive Transcription Elongation Factor b (P-TEFb) complex, CDK9 phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (RNAPII), a pivotal step that releases RNAPII from promoter-proximal pausing and enables productive transcript elongation.[1] Many cancers, particularly hematological malignancies, exhibit a strong dependence—often termed "transcriptional addiction"—on the continuous expression of short-lived anti-apoptotic proteins (e.g., MCL-1) and oncoproteins (e.g., MYC).[3][4][5] By inhibiting CDK9, the production of these crucial survival proteins can be rapidly halted, leading to programmed cell death (apoptosis) in cancer cells.[1][6][7]

The landscape of CDK9 inhibitors has evolved significantly, from first-generation, less-selective pan-CDK inhibitors to highly potent and specific molecules.[8] This guide provides a comparative analysis of key CDK9 inhibitors, offering researchers a framework for selecting appropriate chemical tools and understanding their performance based on experimental data.

While this guide focuses on well-characterized inhibitors, it is important to note the vast chemical space being explored. Compounds like 5-(Thiazol-2-yl)pyridine-2-carboxylic acid represent scaffolds of interest, sharing structural motifs with other reported kinase inhibitors, such as the 2-anilino-4-(thiazol-5-yl)pyrimidine class, which has shown potent activity against both CDK2 and CDK9.[9] However, without extensive public data on this specific pyridine-based compound, we will focus our comparison on clinically and preclinically validated agents that serve as benchmarks in the field.

The Core Mechanism: How CDK9 Inhibition Disrupts Cancer Cell Transcription

CDK9, in complex with its regulatory partner Cyclin T1, is the primary driver of transcriptional elongation. Its inhibition leads to a rapid, global shutdown of this process. The immediate consequence is a dose-dependent reduction in the phosphorylation of RNAPII at the Serine 2 position (pSer2-RNAPII), a direct biomarker of CDK9 activity in cells.[10] This blockade prevents the synthesis of messenger RNAs (mRNAs), with the most pronounced effect on transcripts with short half-lives, which often encode proteins critical for cancer cell survival.

CDK9_Pathway cluster_promoter Gene Promoter cluster_elongation Gene Body RNAPII_Paused RNA Polymerase II (Paused) RNAPII_Active RNA Polymerase II (Elongating) RNAPII_Paused->RNAPII_Active Release from Pausing mRNA mRNA Transcript RNAPII_Active->mRNA Oncoproteins Reduced Oncoproteins (MCL-1, MYC) mRNA->Oncoproteins Synthesis Blocked PTEFb P-TEFb Complex (CDK9/Cyclin T1) PTEFb->RNAPII_Paused Phosphorylates Ser2 of RNAPII CTD ADP ADP PTEFb->ADP Inhibitor CDK9 Inhibitor Inhibitor->PTEFb Blocks ATP Binding Site ATP ATP ATP->PTEFb Apoptosis Apoptosis Oncoproteins->Apoptosis

Caption: Mechanism of CDK9 inhibition leading to apoptosis.

Comparative Analysis of Key CDK9 Inhibitors

The selection of a CDK9 inhibitor for research depends heavily on the desired balance between potency, selectivity, and the nature of the scientific question. Below, we compare four prominent examples representing different stages of development and selectivity profiles.

InhibitorTypeCDK9 IC50 / KᵢSelectivity Profile (IC50 / Kᵢ)Status
Flavopiridol Pan-CDK~3-6 nM (Kᵢ)CDK1/2/4/6/7 (20-400 nM)Clinical[1][6][11]
Dinaciclib Pan-CDK~1-4 nMCDK1/2/5 (nM range)Clinical[12][13]
AZD4573 Selective CDK9<4 nM>10-fold vs other CDKsClinical[14][15][16]
NVP-2 Selective CDK9~0.5 nM~1000-fold vs CDK1/2/16Preclinical Tool[17][18]
Flavopiridol (Alvocidib)

As the first CDK inhibitor to enter clinical trials, Flavopiridol provided crucial validation for this target class.[1][11] It is a semi-synthetic flavonoid derived from an indigenous Indian plant.[1][19]

  • Performance & Experimental Insights: Flavopiridol is a potent inhibitor of CDK9, but also inhibits cell-cycle CDKs (1, 2, 4, 6) and CDK7 in the nanomolar range.[1][20] This broad activity profile contributes to its potent anti-proliferative effects but also to its toxicity, which can create a narrow therapeutic window.[8] Mechanistically, its primary antitumor effect in leukemia is attributed to CDK9 inhibition, leading to the downregulation of anti-apoptotic proteins.[1] In preclinical models, Flavopiridol has demonstrated synergistic effects with chemotherapy agents and has been shown to suppress DNA repair proteins like Rad51 in a p53-dependent manner.[1][21]

Dinaciclib

Dinaciclib is a second-generation inhibitor with high potency against CDK9, as well as CDKs 1, 2, and 5.[13]

  • Performance & Experimental Insights: Dinaciclib potently induces apoptosis in various cancer models, particularly in MLL-rearranged acute myeloid leukemia.[10] Its on-target activity is confirmed by a dose-dependent reduction in pSer2-RNAPII levels.[10] This leads to a robust decrease in the expression of key oncogenes like Meis1 and Hoxa9.[10] In colorectal cancer models, Dinaciclib has been shown to sensitize TRAIL-resistant cells to apoptosis, highlighting its potential in combination therapies.[22] Its potent, multi-CDK activity makes it a powerful cytotoxic agent, though off-target effects remain a consideration.[12][23]

AZD4573

Representing the new generation of highly selective inhibitors, AZD4573 was designed for potent CDK9 inhibition with minimal activity against other kinases.[14][16]

  • Performance & Experimental Insights: AZD4573 inhibits CDK9 with an IC50 of less than 4 nM and demonstrates over 10-fold selectivity against other CDKs.[15][16] It was specifically designed for transient target engagement to maximize its therapeutic window.[16] In hematologic cancer cell lines, short-term treatment with AZD4573 leads to a rapid, dose-dependent decrease in pSer2-RNAPII, loss of MCL-1 and MYC protein, and subsequent activation of apoptosis.[5][15][16] Its high selectivity makes it an excellent tool for dissecting the specific consequences of CDK9 inhibition without the confounding effects of inhibiting cell-cycle CDKs.

NVP-2

NVP-2 is a potent and highly selective preclinical tool compound, valuable for basic research.[17][24]

  • Performance & Experimental Insights: NVP-2 is a powerful ATP-competitive inhibitor with an IC50 for CDK9 of approximately 0.5 nM.[17] It displays remarkable selectivity, with IC50 values for other CDKs like CDK1 and CDK2 being over 1000-fold higher (in the 0.6-0.7 µM range).[17] This exceptional selectivity makes NVP-2 an ideal probe for experiments aiming to isolate the biological functions of CDK9 specifically.[18][25]

Essential Experimental Protocols for Characterizing CDK9 Inhibitors

To ensure scientific rigor, the characterization of any CDK9 inhibitor must involve a series of self-validating experiments that connect biochemical potency with on-target cellular activity and a final phenotypic outcome.

Protocol 1: In Vitro Biochemical Kinase Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified CDK9/Cyclin T1. The causality is direct: if the compound is an ATP-competitive inhibitor, it will reduce the phosphorylation of a substrate in a dose-dependent manner.

Workflow: Biochemical Potency Assessment

Caption: Workflow for an in vitro CDK9 kinase assay.

Step-by-Step Methodology (Luminescence-based):

  • Reagent Preparation: Prepare assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA). Reconstitute purified, active CDK9/Cyclin T1 enzyme and a suitable peptide substrate (e.g., based on the RNAPII CTD).

  • Inhibitor Dilution: Perform a serial dilution of the test compound (e.g., this compound) in DMSO, then dilute further in assay buffer to create a range of concentrations (e.g., 1 nM to 100 µM).

  • Enzyme/Inhibitor Incubation: In a 384-well plate, add 5 µL of the diluted inhibitor to wells. Then, add 10 µL of the enzyme/substrate mix. Incubate for 10-20 minutes at room temperature to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add 10 µL of ATP solution (at a concentration near the Km for CDK9, typically 5-10 µM, to ensure sensitive detection of ATP-competitive inhibitors) to all wells to start the kinase reaction.

  • Reaction Incubation: Incubate the plate for a defined period (e.g., 60 minutes) at 30°C. The duration is optimized to keep the reaction in the linear range (typically <20% ATP consumption in control wells).

  • Detection: Stop the reaction and measure ADP formation using a commercial kit (e.g., ADP-Glo™, Promega). This involves adding a reagent to deplete remaining ATP, followed by a second reagent to convert the ADP produced into a luminescent signal.

  • Data Analysis: Measure luminescence on a plate reader. Plot the signal versus the logarithm of inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value.

Protocol 2: Cellular Target Engagement via Western Blot

This experiment validates that the inhibitor engages and inhibits CDK9 inside a living cell by measuring the phosphorylation of its direct substrate, RNAPII.

Step-by-Step Methodology:

  • Cell Culture and Treatment: Plate a relevant cancer cell line (e.g., MV4-11 for AML) at a suitable density. The next day, treat the cells with the inhibitor at various concentrations (e.g., 0.1x, 1x, 10x, 100x the cellular GI50) for a short duration (e.g., 2-6 hours) to capture the primary effect on transcription before widespread apoptosis occurs.

  • Cell Lysis: Wash cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors. The phosphatase inhibitors are critical to preserve the phosphorylation state of RNAPII.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel. Separate proteins by electrophoresis and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane (e.g., with 5% BSA or non-fat milk in TBST) for 1 hour.

    • Incubate overnight at 4°C with a primary antibody specific for RNAPII CTD phospho-Ser2.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Re-probing: Detect the signal using an ECL substrate. After imaging, strip the membrane and re-probe with an antibody for total RNAPII or a housekeeping protein (e.g., Actin, GAPDH) to confirm equal loading and serve as a control. A dose-dependent decrease in the pSer2 signal relative to the total RNAPII signal confirms on-target activity.[7][10]

Protocol 3: Cellular Phenotypic Response - Apoptosis Assay

This assay links target engagement to the desired biological outcome: cancer cell death.

Principle: Annexin V / Propidium Iodide Staining

Apoptosis_Assay cluster_cells Cell States after Inhibitor Treatment cluster_stains Fluorescent Stains Live Live Cell (Intact Membrane) FlowCytometer Flow Cytometer Analysis Live->FlowCytometer Annexin V (-) PI (-) Early Early Apoptotic (PS Exposed) Early->FlowCytometer Annexin V (+) PI (-) Late Late Apoptotic/Necrotic (Permeable Membrane) Late->FlowCytometer Annexin V (+) PI (+) AnnexinV Annexin V-FITC (Binds PS) AnnexinV->Early AnnexinV->Late PI Propidium Iodide (PI) (Enters Permeable Cells) PI->Late

Caption: Flow cytometry analysis of apoptosis.

Step-by-Step Methodology:

  • Cell Treatment: Treat cancer cells with the CDK9 inhibitor at relevant concentrations for a period sufficient to induce apoptosis (e.g., 24-48 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., staurosporine).

  • Cell Harvesting: Collect both adherent and floating cells to ensure all apoptotic cells are included in the analysis. Wash the cells with cold PBS.

  • Staining: Resuspend cells in 1X Annexin Binding Buffer. Add fluorescently-conjugated Annexin V (e.g., Annexin V-FITC) and a viability dye like Propidium Iodide (PI).

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells on a flow cytometer. The analysis allows for the quantification of four populations:

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

  • Data Analysis: Quantify the percentage of cells in each quadrant. A dose-dependent increase in the percentage of Annexin V-positive cells provides strong evidence that the inhibitor's cytotoxic effect is mediated through apoptosis.[22]

Conclusion and Future Perspectives

The inhibition of CDK9 is a clinically validated strategy for treating transcriptionally addicted cancers.[2][8] The choice of inhibitor requires careful consideration of the experimental goals.

  • Pan-CDK inhibitors like Flavopiridol and Dinaciclib are potent cytotoxic agents but may have complex biological effects due to the inhibition of multiple CDKs.

  • Highly selective inhibitors like AZD4573 and NVP-2 are superior tools for dissecting the specific roles of CDK9 and may offer a wider therapeutic window.

For any novel compound, such as those from the thiazolyl-pyridine family, the rigorous application of the described biochemical and cellular assays is paramount. These protocols provide a self-validating framework to confirm biochemical potency, demonstrate on-target cellular activity, and link this activity to a relevant cancer-killing phenotype. Future developments in this field are moving towards even more nuanced approaches, including the development of CDK9-targeting PROTACs (PROteolysis TArgeting Chimeras), which eliminate the protein entirely rather than just inhibiting it, offering a potentially more durable response.[8]

References

  • CDK9 inhibitors in cancer research - PMC - NIH. (No Date). National Institutes of Health. [Link]

  • Targeting CDK9 with selective inhibitors or degraders in tumor therapy: an overview of recent developments - PubMed Central. (2023, June 5). National Institutes of Health. [Link]

  • What are CDK9 inhibitors and how do you quickly get the latest development progress?. (2023, November 16). Synapse. [Link]

  • Development of novel CDK9 and CYP3A4 inhibitors for cancer therapy through field and computational approaches - Frontiers. (No Date). Frontiers. [Link]

  • Accelerating kinase drug discovery with validated kinase activity assay kits. (2026, January 20). News-Medical.net. [Link]

  • Mechanisms and prospects of a novel CDK9 inhibitor - YouTube. (2018, May 2). YouTube. [Link]

  • Comparative Modeling of CDK9 Inhibitors to Explore Selectivity and Structure-Activity Relationships | bioRxiv. (2020, June 9). bioRxiv. [Link]

  • CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents - Frontiers. (No Date). Frontiers. [Link]

  • CDK9 Inhibition by Dinaciclib Is a Therapeutic Vulnerability in Epithelioid Hemangioendothelioma - PubMed. (2024, September 13). National Institutes of Health. [Link]

  • Characterization of molecular and cellular functions of the cyclin-dependent kinase CDK9 using a novel specific inhibitor - PubMed. (No Date). National Institutes of Health. [Link]

  • Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors. (No Date). ACS Publications. [Link]

  • Flavopiridol as cyclin dependent kinase (CDK) inhibitor: a review - RSC Publishing. (No Date). Royal Society of Chemistry. [Link]

  • CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents - PubMed Central. (No Date). National Institutes of Health. [Link]

  • AZD4573 Is a Highly Selective CDK9 Inhibitor That Suppresses MCL-1 and Induces Apoptosis in Hematologic Cancer Cells - PubMed. (2020, February 15). National Institutes of Health. [Link]

  • Identification of novel CDK 9 inhibitors based on virtual screening, molecular dynamics simulation, and biological evaluation - PubMed. (2020, October 1). National Institutes of Health. [Link]

  • The CDK9 Inhibitor Dinaciclib Exerts Potent Apoptotic and Antitumor Effects in Preclinical Models of MLL-Rearranged Acute Myeloid Leukemia - AACR Journals. (No Date). American Association for Cancer Research. [Link]

  • Beyond Inhibition: Recent Advances of Heterobifunctional Molecules Targeting CDK9 | Journal of Medicinal Chemistry - ACS Publications. (2025, October 25). ACS Publications. [Link]

  • Novel CDK9 inhibitor exhibits high selectivity and favorable safety profile - BioWorld. (2025, July 22). BioWorld. [Link]

  • AZD4573 - AstraZeneca Open Innovation. (No Date). AstraZeneca. [Link]

  • Pharmacological perturbation of CDK9 using selective CDK9 inhibition or degradation. (2018, August 1). Nature. [Link]

  • Abstract #3314: Discovery and characterization of selective CDK9 small molecule inhibitors in preclinical tumor models - AACR Journals. (2009, May 1). American Association for Cancer Research. [Link]

  • Comparative Modeling of CDK9 Inhibitors to Explore Selectivity and Structure-Activity Relationships | bioRxiv. (2020, June 9). bioRxiv. [Link]

  • The cyclin-dependent kinase inhibitor flavopiridol potentiates the effects of topoisomerase I poisons by suppressing Rad51 expression in a p53-dependent manner - PubMed. (2008, April 1). National Institutes of Health. [Link]

  • Evaluation of CDK9 Inhibition by Dinaciclib in Combination with Apoptosis Modulating izTRAIL for the Treatment of Colorectal Cancer - PMC - NIH. (2023, March 16). National Institutes of Health. [Link]

  • Therapeutic Potential of Flavopiridol in the Suppression of Lung Fibrosis Via CDK9 Inhibition | American Journal of Respiratory and Critical Care Medicine. (No Date). ATS Journals. [Link]

  • Discovery of AZD4573, a Potent and Selective Inhibitor of CDK9 That Enables Short Duration of Target Engagement for the Treatment of Hematological Malignancies | Journal of Medicinal Chemistry - ACS Publications. (2020, December 11). ACS Publications. [Link]

  • Inhibitors of Cyclin-Dependent Kinases: Types and Their Mechanism of Action - MDPI. (No Date). MDPI. [Link]

  • Comparative Structural and Functional Studies of 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidine-5-carbonitrile CDK9 Inhibitors Suggest the Basis for Isotype Selectivity - PMC - NIH. (No Date). National Institutes of Health. [Link]

  • Abstract #2924: Target identification, selectivity profiling and mechanistic insights of a Cdk9 inhibitor using complementary proteomics methods | Cancer Research. (2022, June 15). American Association for Cancer Research. [Link]

  • The CDK9 Inhibition by Dinaciclib Is a Therapeutic Vulnerability in Epithelioid Hemangioendothelioma | Clinical Cancer Research - AACR Journals. (2024, September 13). American Association for Cancer Research. [Link]

  • Efficient Synthesis and Docking Analysis of Selective CDK9 Inhibitor NVP-2. (2021, September 2). Thieme Connect. [Link]

  • Safety, Tolerability, Pharmacokinetics (PK) and Preliminary Antitumor Activity of the Cyclin-Dependent Kinase-9 (CDK9) Inhibitor AZD4573 in Relapsed/Refractory Hematological Malignancies: A Phase 1 First-in-Human Study | Blood - ASH Publications. (2022, November 15). ASH Publications. [Link]

  • The CDK Inhibitor Dinaciclib Improves Cisplatin Response in Nonseminomatous Testicular Cancer: A Preclinical Study - MDPI. (2024, February 20). MDPI. [Link]

  • NVP-2 selectively inhibits CDK9 (a) Kinase trees represent kinome-wide... - ResearchGate. (No Date). ResearchGate. [Link]

  • 2-Anilino-4-(thiazol-5-yl)pyrimidine CDK inhibitors: synthesis, SAR analysis, X-ray crystallography, and biological activity - PubMed. (2004, March 25). National Institutes of Health. [Link]

  • Design, synthesis and in vitro anti-proliferative evaluation of new pyridine-2,3-dihydrothiazole/thiazolidin-4-one hybrids as dual CDK2/GSK3β kinase inhibitors - PMC - PubMed Central. (No Date). National Institutes of Health. [Link]

  • The Pharmacological Implications of Flavopiridol: An Updated Overview - MDPI. (No Date). MDPI. [Link]

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A Senior Application Scientist's Guide to Cross-Reactivity Profiling of 5-(Thiazol-2-yl)pyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Deconstructing the Molecule and the Mission

The compound 5-(Thiazol-2-yl)pyridine-2-carboxylic acid presents a scaffold of significant interest. The fusion of a pyridine ring, a common feature in kinase inhibitors, with a thiazole moiety—a versatile heterocycle found in numerous bioactive compounds—suggests a high probability of interaction with ATP-binding sites within the human kinome.[1][2][3] Thiazole-containing molecules are known to exhibit a wide range of biological activities, including anticancer and anti-inflammatory properties.[3][4]

However, this structural potential is a double-edged sword. The very features that confer affinity for a desired target can also lead to binding with dozens, if not hundreds, of unintended off-targets. This cross-reactivity is a primary driver of clinical trial failure, often due to unforeseen toxicity or a dilution of the intended therapeutic effect.[5] Therefore, the mission is not merely to confirm on-target activity but to rigorously map the compound's entire interaction landscape.

This guide outlines a multi-tiered, integrated strategy for profiling this compound, ensuring that each experimental step serves to validate the next, providing a clear and trustworthy assessment of its selectivity.

Strategic Design of the Profiling Cascade

A robust profiling campaign is not a random walk through the proteome; it is a structured investigation designed to answer specific questions at each stage. Our approach is a cascade, where broad, high-throughput methods are used to cast a wide net, followed by more focused, higher-resolution techniques to validate and quantify the initial findings.

The Rationale for Target Selection

Given that the pyridine and thiazole moieties are prevalent in ATP-competitive kinase inhibitors, a kinome-wide screen is the logical starting point.[6][7] The ATP-binding site is highly conserved across the human kinome, making it challenging to achieve inhibitor specificity.[8] A broad initial screen is therefore essential to proactively identify potential liabilities.[9][10]

To complement this, we can employ computational methods to refine our focus. Platforms like X-ReactKIN use machine learning, trained on existing selectivity data, to predict potential off-targets for a given compound structure, helping to prioritize kinases for follow-up studies.[11]

cluster_0 Profiling Strategy A Tier 1: Broad Kinome Screen (High-Throughput) B Tier 2: Validation & Potency (Biochemical & Biophysical) A->B Identify primary hits C Tier 3: Cellular Target Engagement (Physiological Confirmation) B->C Confirm cellular activity D Tier 4: Unbiased Proteomics (Global Off-Target Discovery) C->D Investigate unanticipated targets

Caption: A tiered strategy for cross-reactivity profiling.

Tier 1: High-Throughput Kinome-Wide Biochemical Screen

The objective of this initial tier is to rapidly assess the compound's activity against a large, representative panel of kinases at a single, high concentration. This provides a "snapshot" of the compound's inhibitory landscape.

Experimental Choice: Non-Radioactive Kinase Activity Assay

We will utilize a non-radioactive, homogeneous assay format, such as the ADP-Glo™ or ADP Hunter™ system.[12] These assays quantify kinase activity by measuring the amount of ADP produced, a universal product of the kinase reaction.[13] This approach is safer, generates less waste than traditional radiometric assays, and is highly amenable to the high-throughput screening (HTS) required for large kinase panels.[12][14]

Protocol: Single-Point Kinase Panel Screen (ADP-Glo™)
  • Assay Preparation: A panel of >300 recombinant human kinases is selected. Each kinase is prepared in its optimized reaction buffer.

  • Compound Dispensing: this compound is dispensed into a 384-well assay plate to a final concentration of 10 µM. Control wells containing DMSO (vehicle, 0% inhibition) and a pan-kinase inhibitor like staurosporine (100% inhibition) are included.

  • Kinase Reaction Initiation: The kinase/substrate solution is added to the wells. Causality Check: The ATP concentration in the reaction is critical. For ATP-competitive inhibitors, the assay should be run at or near the Km value of ATP for each specific kinase.[12] Using an excessively high ATP concentration can mask the potency of competitive inhibitors.

  • Incubation: The plate is incubated at room temperature for 1 hour to allow the enzymatic reaction to proceed.

  • ADP Detection:

    • ADP-Glo™ Reagent is added to each well to terminate the kinase reaction and deplete the remaining ATP.

    • Kinase Detection Reagent is then added, which contains the enzyme luciferase. This enzyme uses the ADP generated by the kinase to produce a luminescent signal.

  • Data Acquisition: Luminescence is read on a plate reader.

  • Data Analysis: The raw luminescence data is converted to percent inhibition relative to the DMSO and staurosporine controls.

Data Presentation: Tier 1 Screening Results

The results are typically visualized on a dendrogram of the human kinome, allowing for rapid identification of kinase families that are preferentially targeted. For comparison, we will summarize the data in a table format.

Kinase Target% Inhibition @ 10 µMKinase Family
Target X 98% Tyrosine Kinase
Off-Target A92%Serine/Threonine Kinase
Off-Target B75%Tyrosine Kinase
Off-Target C45%Lipid Kinase
.........
Kinase Z2%Serine/Threonine Kinase
Hypothetical data for this compound.

Tier 2: Biochemical and Biophysical Hit Validation

Hits from the primary screen (% inhibition > 50%) must be validated to confirm they are genuine and to quantify their potency. This tier employs orthogonal methods to build confidence in the data.

Method 1: Dose-Response Analysis (IC₅₀ Determination)

The first step is to determine the half-maximal inhibitory concentration (IC₅₀) for each validated hit. This is performed using the same activity assay as in Tier 1, but with a serial dilution of the compound (typically an 8- to 12-point curve). This quantifies the compound's potency against each target.[7]

Method 2: Competitive Binding Assay

Activity assays can be prone to artifacts. A competitive binding assay directly measures the affinity of the compound for the kinase's ATP pocket, providing an orthogonal validation point.[15] These assays measure the dissociation constant (Kd) by assessing the ability of the test compound to displace a high-affinity, fluorescently labeled tracer from the kinase.[8]

cluster_0 Competitive Binding Assay Principle cluster_1 No Inhibitor cluster_2 With Inhibitor K1 Kinase P1 Probe K1->P1 Binds L1 High Signal K2 Kinase I2 Inhibitor K2->I2 Binds P2 Probe L2 Low Signal

Caption: Principle of a competitive binding assay.

Method 3: Differential Scanning Fluorimetry (DSF)

DSF, a type of thermal shift assay, measures changes in a protein's thermal stability upon ligand binding.[8] A tightly bound inhibitor will stabilize the protein's folded state, resulting in an increase in its melting temperature (Tm). This biophysical method is independent of enzymatic activity and provides direct evidence of target engagement.[16]

Protocol: Differential Scanning Fluorimetry (DSF)
  • Reagent Preparation: Prepare a solution containing the purified kinase, a fluorescent dye (e.g., SYPRO Orange) that binds to hydrophobic regions of unfolded proteins, and the appropriate buffer.

  • Compound Addition: Dispense the kinase/dye solution into a 96-well PCR plate. Add this compound or DMSO vehicle to the appropriate wells.

  • Thermal Denaturation: Place the plate in a real-time PCR instrument. Program the instrument to slowly ramp the temperature from 25°C to 95°C, measuring fluorescence at each increment.

  • Data Analysis: As the protein unfolds, it exposes hydrophobic patches, causing the dye to bind and fluoresce. Plot fluorescence versus temperature to generate a melting curve. The Tm is the temperature at the midpoint of this transition. The change in melting temperature (ΔTm) is calculated by subtracting the Tm of the DMSO control from the Tm of the compound-treated sample. A significant positive ΔTm indicates stabilizing binding.

Tier 3: Cellular Target Engagement

Biochemical and biophysical assays use purified recombinant proteins. It is imperative to confirm that the compound can engage its intended target within the complex and crowded environment of a living cell.[16]

Experimental Choice: Cellular Thermal Shift Assay (CETSA®)

CETSA is the in-cell equivalent of DSF. It leverages the same principle of ligand-induced thermal stabilization but is performed in intact cells or cell lysates.[17][18] The amount of soluble protein remaining after a heat challenge is quantified, typically by Western blot.[19]

cluster_0 CETSA Principle cluster_1 No Inhibitor cluster_2 With Inhibitor A Treat cells (+/- Inhibitor) B Heat Shock (e.g., 52°C) A->B C Lyse Cells B->C D Centrifuge to separate soluble vs. aggregated protein C->D E Analyze Soluble Fraction (Western Blot) D->E N1 Protein Unfolds & Aggregates N2 Low Soluble Protein W1 Inhibitor Binding Stabilizes Protein W2 High Soluble Protein

Caption: Workflow and principle of the Cellular Thermal Shift Assay (CETSA).

Protocol: Western Blot-Based CETSA
  • Cell Culture and Treatment: Culture an appropriate cell line known to express the target kinase. Treat the cells with varying concentrations of this compound or DMSO for 1-2 hours.[17]

  • Heating: Harvest the cells, wash with PBS, and resuspend in a small volume. Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures for 3 minutes in a PCR machine. Self-Validation: An initial experiment (a "melt scan") must be performed to identify the optimal temperature that causes significant, but not complete, denaturation of the target protein in the absence of the compound.

  • Lysis: Lyse the cells by freeze-thaw cycles or addition of a mild lysis buffer.

  • Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.[19]

  • Quantification: Carefully collect the supernatant (soluble fraction). Determine the protein concentration, and analyze equal amounts of protein by SDS-PAGE and Western blotting using an antibody specific to the target kinase.

  • Data Analysis: Quantify the band intensity for each sample. A stabilizing compound will result in a higher amount of soluble protein at elevated temperatures compared to the DMSO control.

Tier 4: Unbiased Proteome-Wide Off-Target Identification

While kinome screening is essential, it is inherently biased towards a single protein family. To uncover truly unexpected off-targets that could mediate toxicity, unbiased chemical proteomics approaches are invaluable.

Experimental Choice: Compound-Centric Chemical Proteomics (CCCP)

CCCP, also known as affinity chromatography, uses an immobilized version of the drug to "pull down" its binding partners from a total cell lysate.[20] These interacting proteins are then identified by mass spectrometry. This method is unbiased and can identify any protein that physically interacts with the compound, regardless of its function or family.[21]

This advanced technique provides the most comprehensive view of a compound's interactome, moving beyond kinases to enzymes, structural proteins, and other classes of targets that would otherwise be missed.

Synthesis and Interpretation: A Comparative Data Summary

The ultimate goal is to integrate the data from all tiers into a coherent selectivity profile. Discrepancies between datasets are not failures but opportunities for deeper insight. For instance, a compound potent in a biochemical assay but weak in a cellular assay may have poor cell permeability. Conversely, high cellular potency despite modest biochemical activity may indicate active transport into the cell.

Comparative Selectivity Profile of this compound
TargetTier 1 (% Inh @ 10µM)Tier 2 (IC₅₀, nM)Tier 2 (Kd, nM)Tier 3 (CETSA Shift, °C)Assessment
Target X 98%1525+5.2Potent and selective on-target
Off-Target A92%85120+3.1Significant off-target activity
Off-Target B75%1,500>2,000+0.5Weak off-target, likely not relevant
Off-Target D60%9501,100No engagementBiochemical hit, but no cellular activity
Hypothetical integrated data summary.

Conclusion

The cross-reactivity profiling of a new chemical entity like this compound is a foundational pillar of its preclinical development. By employing a systematic, multi-tiered approach that combines broad screening with orthogonal biochemical, biophysical, and cellular validation methods, we can build a comprehensive and reliable understanding of its selectivity. This rigorous, evidence-based strategy is essential for mitigating risks, uncovering new therapeutic opportunities through polypharmacology, and ultimately selecting drug candidates with the highest probability of success in the clinic.

References

  • Title: Accelerating kinase drug discovery with validated kinase activity assay kits Source: Eurofins DiscoverX URL: [Link]

  • Title: Measuring and interpreting the selectivity of protein kinase inhibitors Source: PMC - NIH URL: [Link]

  • Title: Strategy toward Kinase-Selective Drug Discovery Source: Journal of Chemical Theory and Computation - ACS Publications URL: [Link]

  • Title: Reversing the Hypoxic Adaptive Response in Breast Cancer Cells through Small-Molecule Inhibition of Oncogenic MicroRNA-210 Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]

  • Title: Development and Biological Assessment of Thiazole-Based Pyridines for Targeted Therapy in Lung Cancer Source: ACS Omega URL: [Link]

  • Title: Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications Source: PMC - PubMed Central URL: [Link]

  • Title: Step-by-Step Guide to Kinase Inhibitor Development Source: Reaction Biology URL: [Link]

  • Title: A high-throughput, nonisotopic, competitive binding assay for kinases using nonselective inhibitor probes (ED-NSIP) Source: PubMed URL: [Link]

  • Title: Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol- 2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity Source: ResearchGate URL: [Link]

  • Title: Cross-reactivity virtual profiling of the human kinome by X-ReactKIN – a Chemical Systems Biology approach Source: NIH URL: [Link]

  • Title: Kinome-wide Selectivity Profiling of ATP-competitive Mammalian Target of Rapamycin (mTOR) Inhibitors and Characterization of Their Binding Kinetics Source: NIH URL: [Link]

  • Title: Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA Source: NCBI URL: [Link]

  • Title: Off-target identification by chemical proteomics for the understanding of drug side effects Source: Taylor & Francis Online URL: [Link]

  • Title: Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives Source: MDPI URL: [Link]

  • Title: Choosing the Right Assay for Your Kinase Drug Discovery Source: Reaction Biology URL: [Link]

  • Title: Kinome-wide selectivity profiling of ATP-competitive mammalian target of rapamycin (mTOR) inhibitors and characterization of their binding kinetics Source: PubMed URL: [Link]

  • Title: Cross-Reactivity Virtual Profiling of the Human Kinome by X-ReactKIN: A Chemical Systems Biology Approach Source: ACS Publications URL: [Link]

  • Title: KinomeMETA: a web platform for kinome-wide polypharmacology profiling with meta-learning Source: Nucleic Acids Research | Oxford Academic URL: [Link]

  • Title: Cellular Thermal Shift Assay (CETSA) Source: News-Medical.Net URL: [Link]

  • Title: Kinase assays Source: BMG LABTECH URL: [Link]

  • Title: Assessment and Optimisation of Kinase Inhibitor Selectivity to Achieve Candidates with an Appropriate Safety Profile Source: Royal Society of Chemistry URL: [Link]

  • Title: Cellular thermal shift assay (CETSA) Source: Bio-protocol URL: [Link]

  • Title: Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets Source: Taylor & Francis Online URL: [Link]

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A Researcher's Guide to Isotype Selectivity of 5-(Thiazol-2-yl)pyridine-2-carboxylic Acid Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the pursuit of highly selective inhibitors is paramount. Achieving selectivity for a specific enzyme isotype, while avoiding off-target effects on closely related family members, is a critical determinant of therapeutic success. This guide provides an in-depth comparison of the isotype selectivity of inhibitors based on the 5-(Thiazol-2-yl)pyridine-2-carboxylic acid scaffold. We will delve into the structural nuances that govern their preferential binding and provide the experimental frameworks necessary for robust selectivity profiling. Our focus will be on two key enzyme families where this scaffold has shown significant promise: Dihydroorotate Dehydrogenase (DHODH) and Methionine Aminopeptidases (MetAPs).

The Imperative of Isotype Selectivity

Enzyme families often consist of multiple isotypes (or isoforms), which are structurally similar but may have distinct physiological roles, tissue distribution, and subcellular localization. Non-selective inhibition can lead to a host of undesirable side effects, undermining the therapeutic potential of a drug candidate. Therefore, a thorough understanding and quantitative assessment of isotype selectivity are not merely academic exercises but essential components of preclinical drug development.

Dihydroorotate Dehydrogenase (DHODH): A Focus on Potency and Species Selectivity

Dihydroorotate dehydrogenase (DHODH) is a crucial enzyme in the de novo pyrimidine biosynthesis pathway, making it an attractive target for the development of anticancer, anti-inflammatory, and antiviral agents.[1] While the concept of distinct human DHODH "isotypes" is not a primary focus in the current literature, the selectivity of inhibitors is typically assessed by comparing their potency against human DHODH to that of other unrelated enzymes or DHODH from pathogenic organisms.

The this compound scaffold has been incorporated into potent DHODH inhibitors. A notable example is the clinical candidate BAY 2402234 (Orludodstat) , a selective inhibitor of human DHODH.[2][3][4] Another potent DHODH inhibitor with a related structural motif is ASLAN003 .[5][6][7]

Comparative Inhibitory Activity of DHODH Inhibitors
CompoundTargetIC50 (nM)Cell-Based Potency (AML cells)Reference
BAY 2402234 Human DHODHLow-nanomolarSub-nanomolar to low-nanomolar[2]
ASLAN003 Human DHODH35CC50 = 152 nM (MOLM-13 cells)[5][8]
Brequinar Human DHODH4.6-[9]
Teriflunomide (A771726) Human DHODH773-[9]
H-006 Human DHODH3.8-[10]

This table presents a comparison of the in vitro enzymatic inhibitory potency of various DHODH inhibitors. The data highlights the high potency of compounds like BAY 2402234 and H-006.

The development of potent and selective DHODH inhibitors is an active area of research, with a focus on improving efficacy and safety profiles.[11]

Signaling Pathway of DHODH Inhibition

DHODH_Pathway Aspartate + Carbamoyl Phosphate Aspartate + Carbamoyl Phosphate Carbamoyl Aspartate Carbamoyl Aspartate Aspartate + Carbamoyl Phosphate->Carbamoyl Aspartate ATCase Dihydroorotate Dihydroorotate Carbamoyl Aspartate->Dihydroorotate DHOase Orotate Orotate Dihydroorotate->Orotate DHODH UMP UMP Orotate->UMP UMPS dUMP dUMP UMP->dUMP UTP UTP UMP->UTP dTMP dTMP dUMP->dTMP DNA Synthesis DNA Synthesis dTMP->DNA Synthesis CTP CTP UTP->CTP RNA Synthesis RNA Synthesis CTP->RNA Synthesis DHODH DHODH Inhibitor 5-(Thiazol-2-yl)pyridine- 2-carboxylic acid Inhibitors Inhibitor->DHODH Inhibition

Caption: Inhibition of DHODH by this compound derivatives blocks the conversion of dihydroorotate to orotate, a key step in pyrimidine biosynthesis.

Methionine Aminopeptidases (MetAPs): A Tale of Two Isotypes

Methionine aminopeptidases are metalloenzymes responsible for cleaving the N-terminal methionine from newly synthesized proteins.[12] In humans, there are two main isotypes, MetAP1 and MetAP2. While both perform a similar enzymatic function, they have distinct roles in cellular processes. MetAP2, in particular, has been identified as a target for anti-angiogenic therapies.[13][14] Consequently, developing inhibitors with selectivity for MetAP2 over MetAP1 is a key objective.

The pyridine-2-carboxylic acid thiazol-2-ylamide (PCAT) scaffold, a close analog of the topic of this guide, has been systematically studied for its inhibition of MetAPs.[5][15] These studies have revealed that substitutions on the pyridine ring can significantly influence isotype selectivity.

Comparative Isotype Selectivity of Pyridine-Thiazole Based MetAP Inhibitors
CompoundSubstitution at 3-position of Pyridine RingEcMetAP1 IC50 (µM)ScMetAP1 IC50 (µM)HsMetAP1 IC50 (µM)HsMetAP2 IC50 (µM)Selectivity (HsMetAP1/HsMetAP2)Reference
PCAT -H>100>100---[15]
Analog 1 -OH15.312.5---[15]
Analog 2 -NH28.79.2---[15]
A-357300 (Not a pyridine-thiazole)--57,000120475-fold for MetAP2[16]

The development of isoform-selective MetAP inhibitors remains a significant challenge, requiring a deep understanding of the structural differences between the isotypes.[12][17]

Experimental Protocols for Assessing Isotype Selectivity

Accurate and reproducible experimental data are the bedrock of any comparative guide. Below are detailed, step-by-step methodologies for determining the inhibitory activity and isotype selectivity of this compound derivatives against DHODH and MetAPs.

Protocol 1: In Vitro DHODH Inhibition Assay

This protocol is adapted from established methods for measuring human DHODH activity.[10][18]

Objective: To determine the IC50 value of a test compound against human DHODH.

Materials:

  • Recombinant human DHODH (N-terminally truncated for solubility)

  • Dihydroorotate (DHO)

  • Decylubiquinone

  • 2,6-dichloroindophenol (DCIP)

  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.1% Triton X-100

  • Test compounds dissolved in DMSO

  • 96-well microplate

  • Microplate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM.

  • Reaction Mixture Preparation: In each well of a 96-well plate, add the following components to a final volume of 200 µL:

    • Assay Buffer

    • Recombinant human DHODH (final concentration ~5-10 nM)

    • Test compound at various concentrations (final DMSO concentration ≤ 1%)

  • Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add DHO (final concentration ~100 µM), decylubiquinone (final concentration ~50 µM), and DCIP (final concentration ~60 µM) to each well to start the reaction.

  • Kinetic Measurement: Immediately measure the decrease in absorbance at 600 nm (due to the reduction of DCIP) every 30 seconds for 10-15 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of change in absorbance) for each concentration of the inhibitor.

    • Normalize the velocities to the DMSO control (100% activity).

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Workflow for DHODH Inhibition Assay

DHODH_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare serial dilutions of This compound derivatives in DMSO C Add test compounds to reaction mixture in a 96-well plate A->C B Prepare reaction mixture with human DHODH in assay buffer B->C D Pre-incubate for 15 minutes C->D E Initiate reaction by adding DHO, decylubiquinone, and DCIP D->E F Measure absorbance at 600 nm kinetically E->F G Calculate initial reaction velocities F->G H Normalize data to DMSO control G->H I Plot % inhibition vs. [Inhibitor] H->I J Determine IC50 value using non-linear regression I->J

Caption: A stepwise workflow for determining the in vitro inhibitory potency of compounds against DHODH.

Protocol 2: In Vitro MetAP1 and MetAP2 Inhibition Assays

This protocol is based on established fluorescence-based assays for MetAP activity.[19]

Objective: To determine the IC50 values of a test compound against human MetAP1 and MetAP2 to assess isotype selectivity.

Materials:

  • Recombinant human MetAP1 and MetAP2

  • Fluorogenic MetAP substrate (e.g., Met-Gly-Pro-AMC)

  • Dipeptidyl aminopeptidase (DPAP)

  • Assay Buffer: 50 mM HEPES (pH 7.5), 100 mM NaCl, 0.1 mM CoCl2

  • Test compounds dissolved in DMSO

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO.

  • Enzyme Preparation: Prepare separate solutions of MetAP1 and MetAP2 in assay buffer.

  • Reaction Mixture Preparation: In the wells of a 96-well black plate, add the following to a final volume of 100 µL:

    • Assay Buffer

    • MetAP1 or MetAP2 (final concentration ~5-10 nM)

    • DPAP (to cleave the dipeptide and release the fluorophore)

    • Test compound at various concentrations (final DMSO concentration ≤ 1%)

  • Pre-incubation: Incubate the plate at room temperature for 15 minutes.

  • Reaction Initiation: Add the fluorogenic substrate to each well to start the reaction.

  • Fluorescence Measurement: Measure the increase in fluorescence (Excitation: ~350 nm, Emission: ~440 nm) over time using a fluorescence microplate reader.

  • Data Analysis:

    • Calculate the initial reaction velocity for each inhibitor concentration.

    • Normalize the velocities to the DMSO control.

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration for both MetAP1 and MetAP2.

    • Determine the IC50 values for each isotype.

    • Calculate the selectivity index: IC50 (MetAP1) / IC50 (MetAP2).

Concluding Remarks and Future Directions

The this compound scaffold represents a promising starting point for the development of potent and selective enzyme inhibitors. For DHODH, the focus remains on achieving high potency against the human enzyme while minimizing off-target effects. In the case of MetAPs, the challenge lies in engineering fine-tuned selectivity between the MetAP1 and MetAP2 isotypes. The structure-activity relationships highlighted in this guide underscore the importance of systematic chemical modifications and robust biological evaluation.

Future research should aim to generate comprehensive isotype selectivity data for a broader range of this compound derivatives against both DHODH from various species and the human MetAP isotypes. Such data will be invaluable for guiding the rational design of next-generation inhibitors with improved therapeutic profiles.

References

  • Abdel-Magid, A. F. (2020). Use of Dihydroorotate Dehydrogenase Inhibitors for Treatment of Autoimmune Diseases and Cancer. ACS Medicinal Chemistry Letters, 11(11), 2072–2074. [Link]

  • Synapse. (2023, November 23). What are DHODH inhibitors and how do you quickly get the latest development progress? Patsnap. [Link]

  • Muroi, M., et al. (2023). Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling. Cancer Science, 114(9), 3743–3755. [Link]

  • Bailly, C., et al. (2014). MetAP1 and MetAP2 drive cell selectivity for a potent anti-cancer agent in synergy, by controlling glutathione redox state. Oncotarget, 5(22), 11758–11773. [Link]

  • Schürmann, M., et al. (2022). Identification of Dihydroorotate Dehydrogenase Inhibitors Using the Cell Painting Assay. ChemBioChem, 23(22), e202200475. [Link]

  • Corbett, M. S., & Miziorko, H. M. (2014). Advances in Bacterial Methionine Aminopeptidase Inhibition. Current medicinal chemistry, 21(16), 1857–1870. [Link]

  • Zhou, J., et al. (2019). ASLAN003, a potent dihydroorotate dehydrogenase inhibitor for differentiation of acute myeloid leukemia. Haematologica, 104(10), 2019–2030. [Link]

  • Kim, J. S., et al. (2005). Inhibitors of type I MetAPs containing pyridine-2-carboxylic acid thiazol-2-ylamide. Part 2: SAR studies on the pyridine ring 3-substituent. Bioorganic & Medicinal Chemistry Letters, 15(3), 681–685. [Link]

  • Loidl, G., et al. (2010). Subtype-selectivity of metal-dependent methionine aminopeptidase inhibitors. Bioorganic & Medicinal Chemistry, 18(11), 3847–3853. [Link]

  • Inuki, S., et al. (2018). Selective Cytotoxicity of Dihydroorotate Dehydrogenase Inhibitors to Human Cancer Cells Under Hypoxia and Nutrient-Deprived Conditions. Frontiers in Pharmacology, 9, 982. [Link]

  • Christian, S., et al. (2019). The novel dihydroorotate dehydrogenase (DHODH) inhibitor BAY 2402234 triggers differentiation and is effective in the treatment of myeloid malignancies. Leukemia, 33(10), 2403–2415. [Link]

  • Wang, J., et al. (2003). A-357300 is a reversible and selective MetAP2 inhibitor. Cancer Research, 63(22), 7861–7869. [Link]

  • Ting, S. B., et al. (2018). ASLAN003, a Novel and Potent Dihydroorotate Dehydrogenase (DHODH) Inhibitor, Induces Differentiation of Acute Myeloid Leukemia. Blood, 132(Supplement 1), 2732. [Link]

  • Loidl, G., et al. (2010). Subtype-selectivity of metal-dependent methionine aminopeptidase inhibitors. Bioorganic & Medicinal Chemistry, 18(11), 3847–3853. [Link]

  • ResearchGate. (2014). Lead-like compounds for inhibiting Methionine amino peptidase 2 (MetAP2). [Link]

  • ASLAN Pharmaceuticals. (2018). Preliminary Results of a Phase 2a Dose Optimization Study of ASLAN003 (DHODH inhibitor) in Acute Myeloid Leukemia (AML) Patients Who Are Ineligible for Standard Therapy; Early Signs of Activity. [Link]

  • Bailly, C., et al. (2014). Understanding the cell selectivity of MetAP2 inhibition phenotype. ResearchGate. [Link]

  • Christian, S., et al. (2019). The novel dihydroorotate dehydrogenase (DHODH) inhibitor BAY 2402234 triggers differentiation and is effective in the treatment of myeloid malignancies. Leukemia, 33(10), 2403–2415. [Link]

  • Hassan, A. S., et al. (2021). Synthesis and antiproliferative activity studies of new functionalized pyridine linked thiazole derivatives. Arabian Journal of Chemistry, 14(3), 102996. [Link]

  • van den Biggelaar, M., et al. (2022). Emvododstat, a Potent Dihydroorotate Dehydrogenase Inhibitor, Is Effective in Preclinical Models of Acute Myeloid Leukemia. Frontiers in Oncology, 12, 820560. [Link]

  • Liu, H., et al. (2020). Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors. Molecules, 25(20), 4698. [Link]

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  • MDPI. (2023). Copper(II) Complexes with 4-Substituted 2,6-Bis(thiazol-2-yl)pyridines—An Overview of Structural–Optical Relationships. Molecules, 28(14), 5368. [Link]

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  • Christian, S., et al. (2019). The novel dihydroorotate dehydrogenase (DHODH) inhibitor BAY 2402234 triggers differentiation and is effective in the treatment of myeloid malignancies. Leukemia, 33(10), 2403–2415. [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 5-(Thiazol-2-yl)pyridine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential safety and logistical information for the handling and disposal of 5-(Thiazol-2-yl)pyridine-2-carboxylic acid (CAS No. 1174322-64-5). As a compound frequently utilized in synthetic chemistry and drug development, a robust understanding of its hazard profile is paramount for ensuring personnel safety and operational integrity. This guide moves beyond a simple checklist, offering a procedural and causal framework for risk mitigation based on established safety science and regulatory standards.

Hazard Assessment: Understanding the Risk Profile

This compound is a heterocyclic compound that, based on its structure and available data for related compounds, requires careful handling. The primary hazards are associated with direct contact and inhalation of the solid material.

According to its Globally Harmonized System (GHS) classification, the compound presents the following hazards:

  • H302: Harmful if swallowed[1].

  • H315: Causes skin irritation[1][2].

  • H318/H319: Causes serious eye damage/irritation[1][2].

  • H335: May cause respiratory irritation[1].

These classifications necessitate a multi-faceted approach to personal protective equipment (PPE), ensuring a comprehensive barrier against all potential routes of exposure.

NFPA 704 Hazard Diamond

The National Fire Protection Association (NFPA) 704 diamond provides a rapid, at-a-glance summary of the material's hazards for emergency responders.[3][4] Based on the available data, the ratings for this compound are estimated as follows:

  • Health (Blue): 2 - Indicates a moderate health hazard; intense or continued exposure could cause temporary incapacitation or residual injury.

  • Flammability (Red): 0 - The material will not burn under normal fire conditions.

  • Instability (Yellow): 0 - Normally stable, even under fire exposure conditions, and is not reactive with water.

  • Special Hazards (White): None

Hazard and Exposure Summary

The following table details the potential hazards and the primary routes through which laboratory personnel may be exposed.

Hazard CategoryGHS StatementPotential EffectsPrimary Routes of Exposure
Acute Toxicity (Oral) H302: Harmful if swallowedGastrointestinal irritation, nausea, vomiting.[5]Ingestion
Skin Irritation H315: Causes skin irritationRedness, itching, scaling, or blistering upon contact.[2][5]Skin Contact
Eye Damage/Irritation H318/H319: Causes serious eye damage/irritationSevere irritation, redness, watering, potential for lasting damage.[2]Eye Contact
Respiratory Irritation H335: May cause respiratory tract irritationCoughing, sneezing, shortness of breath upon inhalation of dust.[1][6]Inhalation

Core Directive: A Multi-Layered PPE Strategy

A risk-based approach to PPE is critical. The selection of equipment must directly correspond to the hazards identified and the specific procedures being performed. The Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450) mandates the use of PPE as part of a comprehensive Chemical Hygiene Plan (CHP).[7][8]

Eye and Face Protection: The First Line of Defense

Causality: The classification "Causes serious eye damage" (H318) is a critical determinant for selecting eye and face protection. Contact with even minute quantities of the solid powder or solutions can cause significant and potentially irreversible harm.

  • Minimum Requirement: ANSI Z87.1-compliant chemical splash goggles are mandatory at all times when handling the compound in any form.[9] Goggles must provide a complete seal around the eyes to protect from splashes, mists, and airborne particulates.[6]

  • Enhanced Protection: When there is a significant risk of splashing (e.g., during solution transfers, heating, or reactions), a full-face shield must be worn in addition to chemical splash goggles.[2] The face shield provides a secondary barrier, protecting the entire face from direct contact.

Hand Protection: Preventing Dermal Absorption

Causality: The compound is a known skin irritant (H315).[1][2] Chemical-resistant gloves are essential to prevent dermal contact, which can lead to localized irritation or potential systemic effects if absorption occurs.

  • Glove Selection: Nitrile gloves are the standard recommendation for incidental contact with this type of compound. Always inspect gloves for tears or punctures before use.

  • Double Gloving: For procedures involving larger quantities or extended handling times, double-gloving is a field-proven best practice. This technique significantly reduces the risk of exposure in the event the outer glove is compromised.

  • Contamination Protocol: Gloves should be removed immediately if they become contaminated. Wash hands thoroughly with soap and water after removing gloves.

Body Protection: Shielding Against Spills and Splashes

Causality: Accidental spills of either the solid material or its solutions can easily contaminate personal clothing, leading to prolonged and often unnoticed skin exposure.

  • Laboratory Coat: A fully buttoned, long-sleeved laboratory coat is required. Ensure the material is appropriate for the chemicals being used.

  • Chemical Apron: For tasks with a higher risk of significant splashes, such as large-scale solution preparations or transfers, a chemically resistant apron should be worn over the laboratory coat.

Respiratory Protection: Mitigating Inhalation Risks

Causality: As a fine powder, this compound can become airborne, especially during weighing and transfer operations. The H335 classification ("May cause respiratory irritation") dictates the need for engineering controls and, where necessary, respiratory protection.[1]

  • Primary Control: All handling of the solid compound that may generate dust must be performed within a certified chemical fume hood or other ventilated enclosure.[6] This is the most effective way to prevent airborne contaminants from entering the laboratory atmosphere.[10]

  • Secondary Control (If Required): If engineering controls are not feasible or are insufficient to maintain exposure below permissible limits, a NIOSH-approved respirator is required.[6] A half-mask or full-face respirator equipped with P100 (particulate) filters is the appropriate choice for handling the solid compound.

Operational Plan: Step-by-Step Guidance

Adherence to standardized procedures for PPE use and waste disposal is a hallmark of a trustworthy and safe laboratory environment.

PPE Selection Workflow

The following diagram outlines the decision-making process for selecting the appropriate level of PPE based on the specific laboratory task.

PPE_Workflow PPE Selection Workflow for this compound start Start: Identify Task weighing Weighing Solid Compound? start->weighing solution_prep Preparing Solution? weighing->solution_prep No hood_check Fume Hood Available? weighing->hood_check Yes small_scale Small Scale Reaction (<50 mL)? solution_prep->small_scale No ppe_face_shield Add Face Shield solution_prep->ppe_face_shield Yes ppe_base Base PPE: - Lab Coat - Nitrile Gloves - Splash Goggles small_scale->ppe_base No (e.g., analytics) ppe_hood Engineering Control: - Chemical Fume Hood small_scale->ppe_hood Yes ppe_hood->ppe_base ppe_respirator Add Respirator (P100 Filter) ppe_respirator->ppe_base ppe_face_shield->ppe_hood hood_check->ppe_hood Yes hood_check->ppe_respirator No

Caption: A workflow for selecting appropriate PPE based on the handling procedure.

Protocol for Donning and Doffing PPE

Correctly putting on and removing PPE is crucial to prevent cross-contamination.[11]

Donning (Putting On) Sequence:

  • Lab Coat: Put on and fasten completely.

  • Respirator (if required): Perform a user seal check.

  • Goggles/Face Shield: Adjust for a secure fit. Goggles go on first, then the face shield.

  • Gloves: Pull gloves on, ensuring the cuffs go over the sleeves of the lab coat. If double-gloving, don the inner pair first, then the outer pair.

Doffing (Removing) Sequence:

  • Outer Gloves (if used): Remove and dispose of in the designated hazardous waste container.

  • Face Shield/Goggles: Remove from the back of the head forward, avoiding touching the front surface.

  • Lab Coat: Remove by rolling it inside-out and away from the body.

  • Inner Gloves: Remove by peeling one glove off with the other, then sliding a clean finger under the cuff of the remaining glove to peel it off without touching the outside.

  • Respirator (if used): Remove last.

  • Hand Hygiene: Immediately wash hands thoroughly with soap and water for at least 20 seconds.

Disposal Plan: Completing the Safety Cycle

Proper disposal of contaminated materials is a critical final step in the safe handling workflow. All waste generated from handling this compound must be treated as hazardous chemical waste.[12]

  • Contaminated PPE: All disposable PPE, including gloves, disposable lab coats, and weigh papers, must be collected in a dedicated, clearly labeled hazardous waste container.[12]

  • Solid Waste: Excess solid compound and contaminated materials (e.g., spatulas, weigh boats) should be placed in a sealed, labeled hazardous waste container.[12]

  • Liquid Waste: Unused solutions and solvent rinses must be collected in a labeled, leak-proof hazardous waste container. Do not mix with incompatible waste streams.[12]

  • Regulatory Compliance: All waste disposal must adhere to local, regional, and national regulations.[2][13]

By integrating this comprehensive PPE and disposal strategy into your standard operating procedures, you build a self-validating system of safety that protects researchers, ensures experimental integrity, and maintains regulatory compliance.

References

  • 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. (n.d.). Occupational Safety and Health Administration. [Link]

  • NFPA 704 Standard Development. (n.d.). National Fire Protection Association. [Link]

  • Laboratory Safety Guidance. (n.d.). Occupational Safety and Health Administration. [Link]

  • NFPA 704 - Wikipedia. (n.d.). Wikipedia. [Link]

  • OSHA Laboratory Standard. (n.d.). National Center for Biotechnology Information. [Link]

  • PRODUCTION, IMPORT, USE, AND DISPOSAL. (n.d.). Agency for Toxic Substances and Disease Registry. [Link]

  • Hazardous Materials Identification | NFPA. (2021, November 5). National Fire Protection Association. [Link]

  • OSHA Laboratory Standard | OSHA Lab Safety Standard. (2023, September 18). Compliancy Group. [Link]

  • Preventing Exposure to Hazardous Chemicals in Laboratories. (n.d.). Oregon OSHA. [Link]

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Retrosynthesis Analysis

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5-(Thiazol-2-yl)pyridine-2-carboxylic acid
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.